Technical Documentation Center

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
  • CAS: 2198367-52-9

Core Science & Biosynthesis

Foundational

Chemical properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique physicochemical and pharmacological properties. Among the vast array of heterocyclic compounds, the 1,2,4-thiadiazole ring system has garnered significant attention due to its metabolic stability and its role as a versatile pharmacophore.[1][2][3] This guide focuses on a specific derivative, 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , a molecule that combines the established thiadiazole core with an oxolane (tetrahydrofuran) moiety. This ether linkage introduces a three-dimensional character and modulates polarity, making it an intriguing building block in drug discovery. The presence of such saturated heterocycles like oxolane is a recognized strategy to improve properties such as aqueous solubility and metabolic stability in drug candidates.[4]

This document serves as a comprehensive technical resource, synthesizing available data and established chemical principles to provide a detailed overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. As this molecule is a key intermediate in the synthesis of advanced pharmaceutical compounds like fazolintans, a selective NK-3 receptor antagonist, understanding its chemical behavior is of paramount importance for process optimization and the development of new chemical entities.[5]

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity lies in its structure and inherent physical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole possesses a planar, aromatic 1,2,4-thiadiazole ring substituted at the 3-position with a methyl group and at the 5-position with an oxolan-3-yloxy group. The oxolane ring introduces a non-planar, saturated, and polar component to the molecule.

Caption: 2D Structure of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole.

Core Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, its core properties can be calculated or inferred from related structures. A compound with a similar core, 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid, provides a reference for some of these properties.[6]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂SCalculated
Molecular Weight 186.23 g/mol Calculated
CAS Number 1152509-98-4Inferred from Patent Literature
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have moderate solubility in organic solvents (e.g., DCM, THF, Acetone) and limited solubility in water.Inferred
XLogP3 ~1.4Estimated based on similar structures[7]

Synthesis and Characterization

The synthesis of substituted 1,2,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiourea or thioamide precursors.[8] For 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, a plausible and efficient synthesis would involve the reaction of a suitably activated 5-substituted-3-methyl-1,2,4-thiadiazole with 3-hydroxyoxolane.

Proposed Synthetic Pathway

A common strategy for synthesizing 5-alkoxy-1,2,4-thiadiazoles involves the nucleophilic substitution of a leaving group at the 5-position of the thiadiazole ring. A 5-chloro or 5-bromo substituted thiadiazole serves as an excellent electrophile for this purpose. The overall process can be visualized as a two-step sequence starting from 3-methyl-1,2,4-thiadiazole-5-thiol.

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Step 1: Chlorination: The conversion of the 5-thiol or 5-hydroxy group to a 5-chloro group is a critical activation step. Chlorine is an excellent leaving group, making the C5 carbon highly susceptible to nucleophilic attack. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for this transformation under controlled conditions.

  • Step 2: Nucleophilic Substitution: This step is a classic Williamson ether synthesis. 3-Hydroxyoxolane is deprotonated by a non-nucleophilic base (like sodium hydride or potassium carbonate) to form a more potent alkoxide nucleophile. This alkoxide then displaces the chloride from the thiadiazole ring. The choice of an aprotic polar solvent like THF or DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the alkoxide without interfering with the reaction.

Characterization Protocols

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic and analytical techniques must be employed.

Step-by-Step Characterization Workflow:

  • Purification: The crude product from the synthesis is first purified, typically via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A suitable solvent system (e.g., 30% Ethyl Acetate/Hexanes) and visualization under UV light would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and types of protons. Expected signals would include a singlet for the methyl group, and a complex set of multiplets for the seven protons of the oxolane ring.

    • ¹³C NMR: This provides information on the carbon skeleton. Distinct signals for the two thiadiazole ring carbons, the methyl carbon, and the four unique carbons of the oxolane ring are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecular ion peak (M+H)⁺ would be observed at m/z corresponding to C₇H₁₁N₂O₂S⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected absorptions include C-H stretching (aliphatic), C=N stretching from the thiadiazole ring, and strong C-O stretching from the ether linkage and the oxolane ring.

Chemical Reactivity and Stability

The reactivity of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is dictated by the interplay of its three constituent parts: the aromatic 1,2,4-thiadiazole ring, the ether linkage, and the saturated oxolane ring.

Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, which imparts significant stability.[9]

  • Stability to Oxidation and Reduction: The ring is generally stable to common oxidizing and reducing agents.

  • Acid/Base Stability: It is relatively stable to acidic and moderately basic conditions. Strong bases, however, could potentially lead to ring-opening reactions, although this typically requires harsh conditions.

  • Electrophilic Substitution: Due to its electron-deficient nature, the thiadiazole ring is generally unreactive towards electrophilic aromatic substitution.

  • Nucleophilic Attack: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution.[9] In the target molecule, this position is occupied by the oxolanyloxy group. While the C-O bond is generally stable, it could be cleaved by strong nucleophiles under forcing conditions, though this is less facile than the displacement of a halide.

Caption: Key reactivity sites on the molecule.

Reactivity of the Ether Linkage and Oxolane Moiety
  • Ether Cleavage: The C5-O ether bond is susceptible to cleavage by strong acids such as HBr or HI, a standard reaction for ethers. This would yield 5-hydroxy-3-methyl-1,2,4-thiadiazole and 3-bromooxolane.

  • Oxolane Ring: The oxolane (THF) ring is generally stable and unreactive. It is resistant to most reagents except for very strong acids which can catalyze ring-opening polymerization, although this is unlikely under typical synthetic or physiological conditions.

Biological and Pharmaceutical Relevance

While 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is not an active pharmaceutical ingredient (API) itself, its structural motifs are highly relevant in drug design.

  • Intermediate for Fazolintant: Its primary documented role is as a key intermediate in the synthesis of fazolintant and its deuterated analogues.[5] Fazolintant is a selective antagonist of the neurokinin-3 (NK-3) receptor, which has been developed for the treatment of sex-hormone-dependent diseases.[5] The thiadiazole core in this context provides a metabolically stable scaffold for orienting other pharmacophoric elements.

  • The 1,2,4-Thiadiazole Scaffold: Derivatives of 1,2,4-thiadiazole and the isomeric 1,3,4-thiadiazole are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][10][11] The stability and hydrogen bonding capabilities of the thiadiazole ring make it a privileged structure in medicinal chemistry.[1][3]

  • The Oxolane Moiety: The inclusion of small, saturated heterocycles like oxetane or oxolane is a modern strategy in drug design known as "escape from flatland."[4] This approach aims to improve physicochemical properties by increasing the three-dimensional character of a molecule. Benefits often include:

    • Improved Solubility: The polar oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.

    • Reduced Lipophilicity: Replacing a lipophilic group (like a gem-dimethyl) with an oxolane can lower the LogP, which can be beneficial for pharmacokinetics.

    • Metabolic Stability: The ring can block sites of metabolism or alter the molecule's conformation to prevent enzymatic degradation.

Conclusion

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a specialized chemical intermediate whose value is derived from the strategic combination of a stable aromatic thiadiazole core and a property-modulating oxolane side chain. Its chemical properties are defined by the robust nature of the thiadiazole ring and the characteristic reactivity of its ether linkage. While not biologically active on its own, its role in the synthesis of complex APIs like fazolintant underscores the importance of such well-designed building blocks in the pharmaceutical industry. Further research into derivatives of this scaffold could yield novel compounds with tailored properties for various therapeutic targets, leveraging the proven advantages of both the thiadiazole and oxolane motifs.

References

  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available at: [Link]

  • Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. Available at: [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. Available at: [Link]

  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]

  • Thiadiazoles: Progress Report on Biological Activities - JOCPR. Available at: [Link]

  • Biological Profile of Thiadiazole - PharmacologyOnLine. Available at: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC. Available at: [Link]

  • 3-Methyl-5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole - PubChem. Available at: [Link]

  • A review on biological activities: 1,3,4- thiadiazole and its derivatives. Available at: [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]

  • The synthesis of 3-methyl-6-R-[5][10][12]triazolo[3,4-b][5][12][13]thiadiazole derivatives. Available at: [Link]

  • Synthesis of 5-(4-alkoxy-[1][5][10]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists - PubMed. Available at: [Link]

  • Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available at: [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]

  • Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]

  • 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris. Available at: [Link]

  • EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES - Dr. Patangrao Kadam Mahavidyalaya Ramanandnagar (Burli). Available at: [Link]

  • (PDF) Chemical properties of thiadiazole compounds - ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity - ResearchGate. Available at: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. Available at: [Link]

  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | C4H4N2O2S | CID 23145596 - PubChem. Available at: [Link]

  • 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

  • Article - Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug - Digital Repository. Available at: [Link]

Sources

Exploratory

Advanced Literature Review: 1,2,4-Thiadiazole Derivatives with Oxolane Substitutions

Executive Summary This technical guide provides a rigorous analysis of 1,2,4-thiadiazole derivatives featuring oxolane (tetrahydrofuran) substitutions. These molecular architectures primarily function as nucleoside analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 1,2,4-thiadiazole derivatives featuring oxolane (tetrahydrofuran) substitutions. These molecular architectures primarily function as nucleoside analogues , where the 1,2,4-thiadiazole ring acts as a bioisostere for pyrimidine bases (cytosine/thymine) and the oxolane ring mimics the ribose or deoxyribose sugar moiety.

The integration of the electron-deficient 1,2,4-thiadiazole core with the lipophilic oxolane scaffold creates a unique pharmacophore with applications in antiviral therapy , anticancer protocols , and cysteine protease inhibition (specifically Cathepsin K and GSK-3


). This guide details the synthetic pathways, structural activity relationships (SAR), and biological validation of these compounds.[1]

Part 1: Chemical Architecture & Rational Design

Bioisosterism: The 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms.[2] In medicinal chemistry, it serves as a non-classical bioisostere of the pyrimidine ring found in DNA/RNA.

  • Electronic Similarity: The

    
     motif mimics the 
    
    
    
    fragment of pyrimidines.[3]
  • Lipophilicity: The sulfur atom increases lipophilicity compared to the natural base, potentially enhancing membrane permeability.

  • Oxolane Role: The oxolane (tetrahydrofuran) ring is the cyclic ether core of nucleosides. Substitutions at the 2-position of the oxolane ring (anomeric position) mimic the

    
    -glycosidic bond of natural nucleosides.[3]
    
Structural Classification

The primary derivatives discussed in literature fall into two categories:

  • Direct Nucleoside Analogues: 1,2,4-thiadiazole linked directly to a ribofuranosyl or 2'-deoxyribofuranosyl moiety.[3]

  • THF-Substituted Scaffolds: 1,2,4-thiadiazole linked to a simple tetrahydrofuran-2-yl group (often used as a truncated nucleoside model).[3]

Part 2: Synthesis Protocols

Synthesis of 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one

This protocol describes the synthesis of a truncated nucleoside analogue where the sugar is replaced by a simple tetrahydrofuran ring.[3] This method utilizes an acid-catalyzed addition reaction.[3]

Reagents:

  • 5-Amino-2H-1,2,4-thiadiazol-3-one (Starting material)[3][4]

  • 2,3-Dihydrofuran (Oxolane precursor)[3]

  • Dimethylformamide (DMF) (Solvent)[3]

  • Glacial Acetic Acid (Catalyst)[3]

Protocol:

  • Preparation: Dissolve 9.5 mmol of 5-amino-2H-1,2,4-thiadiazol-3-one in 15 mL of DMF.

  • Addition: Add 5 mL of 2,3-dihydrofuran to the solution.

  • Catalysis: Add 10 drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction proceeds via the electrophilic attack of the protonated dihydrofuran on the N-2 position of the thiadiazole.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue (typically from ethanol/water) to yield the target compound.

Causality: The use of 2,3-dihydrofuran allows for the introduction of the oxolane ring at the N-2 position via a Markovnikov-like addition, effectively mimicking the glycosylation step without requiring protected sugar donors.[3]

Visualization of Synthetic Pathway

Synthesis Start 5-Amino-2H-1,2,4- thiadiazol-3-one Intermediate Protonated Intermediate Start->Intermediate DMF, Glacial AcOH Reagent 2,3-Dihydrofuran Reagent->Intermediate Electrophilic Addition Product 5-amino-2-(tetrahydrofuran-2-yl)- 1,2,4-thiadiazol-3-one Intermediate->Product N-Alkylation (Markovnikov)

Caption: Acid-catalyzed synthesis of oxolane-substituted 1,2,4-thiadiazole via 2,3-dihydrofuran addition.

Part 3: Biological Applications & Mechanism of Action

Cysteine Protease Inhibition (Cathepsin K & GSK-3 )

Recent studies have highlighted 1,2,4-thiadiazole derivatives as potent inhibitors of cysteine-dependent enzymes.[3][5] The sulfur atom in the ring can interact with the thiol group of the cysteine residue in the enzyme's active site.

  • Cathepsin K: A protease involved in bone resorption. Inhibition is a target for osteoporosis treatment.

  • GSK-3

    
    :  A kinase involved in glycogen metabolism and neuronal pathways.[3]
    
Antiviral & Anticancer Activity

As nucleoside analogues, these compounds mimic Cytidine. They are phosphorylated by cellular kinases to their triphosphate forms, which then compete with natural nucleotides during DNA/RNA synthesis.[6]

Mechanism:

  • Uptake: The oxolane ring facilitates transport via nucleoside transporters.

  • Activation: Kinases phosphorylate the 5'-hydroxyl (or equivalent position).[3]

  • Incorporation/Inhibition: The triphosphate is incorporated into the viral DNA/RNA, causing chain termination or inhibiting the polymerase enzyme due to the steric/electronic differences of the thiadiazole base.

Comparative Activity Data
Compound ClassTarget/ActivityKey ObservationReference
5-amino-2-(THF-2-yl)-1,2,4-thiadiazol-3-one Cytidine DeaminaseResistant to deamination; stable bioisostere.[1]
Ribofuranosyl-1,2,4-thiadiazole Leukemia L1210Moderate cytostatic activity; instability in alkaline pH.[3][2]
Acyclic Phosphonates Cathepsin K / GSK-3

High inhibitory potential; stable P-C bond mimics phosphate.[3][3]
Visualization of Mechanism

Mechanism Drug 1,2,4-Thiadiazole Nucleoside Analogue CellEntry Cellular Uptake (Nucleoside Transporters) Drug->CellEntry Kinase1 Monophosphorylation (Thymidine/Uridine Kinase) CellEntry->Kinase1 Kinase2 Triphosphorylation (Cellular Kinases) Kinase1->Kinase2 Target Viral Polymerase (DNA/RNA) Kinase2->Target Competes with dCTP/TTP Effect Chain Termination / Enzyme Inhibition Target->Effect

Caption: Metabolic activation pathway of 1,2,4-thiadiazole nucleoside analogues leading to polymerase inhibition.

Part 4: Critical Stability & Handling

Warning: A critical limitation of 1,2,4-thiadiazole nucleosides is their sensitivity to alkaline conditions .

  • Observation: In basic media (pH > 8), the 1,2,4-thiadiazole ring is prone to cleavage.

  • Protocol Implication: All synthesis and purification steps must be conducted under neutral or slightly acidic conditions. Avoid basic silica gel during chromatography; use neutral alumina or reversed-phase (C18) silica.[3]

References

  • Synthesis and In Vitro Evaluation of Novel Acyclic and Cyclic Nucleoside Analogs with a Thiadiazole Ring. Source: National Institutes of Health (NIH) / PMC URL:[3][Link]3]

  • Improved synthesis, antibacterial activity and potential carcinogenicity of 5-amino-1,2,4-thiadiazol-3(2H)-one. Source: ResearchGate / Journal of Applied Biomedicine URL:[Link]3]

  • 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes c

    
    . 
    Source: PubMed / Bioorganic & Medicinal Chemistry
    URL:[7][Link]3]
    
  • Building 1,2,4-Thiadiazole: Ten Years of Progress. Source: ResearchGate URL:[Link]3]

Sources

Foundational

Potential Therapeutic Applications of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

An In-Depth Technical Guide for Drug Development Executive Summary 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole represents a specific structural class of muscarinic acetylcholine receptor (mAChR) agonists. Belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole represents a specific structural class of muscarinic acetylcholine receptor (mAChR) agonists. Belonging to the 1,2,4-thiadiazole bioisostere family, this compound is engineered to target the M1 and M4 receptor subtypes with improved pharmacokinetic properties over earlier generation candidates (e.g., Xanomeline).

This guide analyzes the compound’s structural rationale, mechanism of action, and therapeutic potential in treating neurodegenerative and neuropsychiatric disorders. It provides actionable protocols for synthesis and pharmacological validation, grounded in established Structure-Activity Relationships (SAR) of thiadiazole-based ligands.

Part 1: Chemical Identity & Structural Logic

The design of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole addresses the classic challenges of muscarinic agonist development: selectivity and metabolic stability .

1.1 Structural Breakdown
ComponentChemical FunctionPharmacological Impact
1,2,4-Thiadiazole Core Bioisostere of the ester group in Acetylcholine (ACh).Provides hydrolytic stability while maintaining the necessary electrostatic profile to bind the orthosteric site of mAChRs [1].
3-Methyl Group Steric anchor.Enhances affinity for the receptor pocket, specifically interacting with hydrophobic residues in the transmembrane domain (TM3/TM6) [1].
5-(Oxolan-3-yloxy) Tail Ether-linked Tetrahydrofuran (THF) ring.A polar, cyclic ether that replaces the lipophilic alkyl chains (e.g., hexyloxy) of earlier agonists. This modification improves aqueous solubility and CNS penetration while reducing lipophilicity-driven non-specific binding [2].
1.2 The Bioisosteric Strategy

Historically, 1,2,5-thiadiazoles (like Xanomeline) showed efficacy but suffered from cholinergic side effects (salivation, GI distress) due to peripheral M2/M3 activation. The 1,2,4-thiadiazole scaffold, combined with the oxolane ether , modulates the ligand's "functional selectivity" (biased agonism), potentially favoring central M1/M4 signaling over peripheral activation [1][3].

Part 2: Mechanism of Action (Pharmacodynamics)

This compound functions as an orthosteric agonist at muscarinic acetylcholine receptors. Its therapeutic value is derived from its dual action on M1 and M4 subtypes.

2.1 Signaling Pathways
  • M1 Receptor (Gq-coupled): Activation triggers the PLC/IP3/DAG pathway, leading to intracellular calcium release and PKC activation. In the hippocampus and cortex, this pathway is critical for Long-Term Potentiation (LTP) and cognitive function. Furthermore, M1 activation shifts Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic

    
    -secretase pathway [4].
    
  • M4 Receptor (Gi-coupled): Activation inhibits Adenylyl Cyclase, reducing cAMP. In the striatum, presynaptic M4 receptors inhibit dopamine release, providing an antipsychotic effect without the extrapyramidal side effects of D2 antagonists [5].

2.2 Pathway Visualization

The following diagram illustrates the dual signaling mechanism triggered by the compound.

MuscarinicSignaling cluster_M1 Cognitive Pathway (Cortex/Hippocampus) cluster_M4 Antipsychotic Pathway (Striatum) Ligand 3-Methyl-5-(oxolan-3-yloxy) -1,2,4-thiadiazole M1 M1 Receptor (Gq-Coupled) Ligand->M1 M4 M4 Receptor (Gi-Coupled) Ligand->M4 PLC Phospholipase C (PLC) M1->PLC PKC PKC Activation PLC->PKC LTP Long-Term Potentiation (Memory) PKC->LTP APP alpha-Secretase (Neuroprotection) PKC->APP AC Adenylyl Cyclase M4->AC Inhibits cAMP Reduced cAMP AC->cAMP DA Inhibition of Dopamine Release cAMP->DA

Caption: Dual mechanistic pathway showing M1-mediated cognitive enhancement and M4-mediated modulation of dopaminergic tone.

Part 3: Therapeutic Applications[1][2]
3.1 Alzheimer’s Disease (AD)
  • Target: Cholinergic deficit and Amyloid-

    
     pathology.
    
  • Application: The compound acts as a symptomatic treatment by restoring cholinergic tone in the hippocampus (M1). Unlike Acetylcholinesterase inhibitors (AChEIs), it does not require intact presynaptic terminals, making it effective in later disease stages.

  • Disease Modification: By activating PKC via M1, the compound promotes the shedding of sAPP

    
     (neuroprotective) and inhibits the formation of toxic A
    
    
    
    plaques [4].
3.2 Schizophrenia[1][2]
  • Target: Dopaminergic hyperactivity (Positive symptoms) and Cognitive impairment (Negative symptoms).

  • Application:

    • Positive Symptoms: M4 agonism in the Ventral Tegmental Area (VTA) and Striatum reduces excessive dopamine release, mimicking the effect of atypical antipsychotics but via a cholinergic mechanism.

    • Cognitive Symptoms: M1 agonism in the Prefrontal Cortex addresses the "hypofrontality" and working memory deficits often resistant to current D2-antagonist therapies [5].

Part 4: Experimental Protocols & Validation

To validate the therapeutic potential of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, the following synthesis and assay workflows are recommended.

4.1 Chemical Synthesis Workflow

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) on a chlorothiadiazole precursor.

Step-by-Step Protocol:

  • Reagents: 5-Chloro-3-methyl-1,2,4-thiadiazole (Precursor A), 3-Hydroxytetrahydrofuran (Precursor B), Sodium Hydride (NaH, 60% dispersion), Anhydrous THF.

  • Activation: In a flame-dried flask under

    
    , dissolve 3-Hydroxytetrahydrofuran (1.1 eq) in anhydrous THF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.
    
  • Coupling: Add 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Synthesis Start Start: 5-Chloro-3-methyl- 1,2,4-thiadiazole Reaction Reaction: SnAr Coupling (THF, 0°C -> RT) Start->Reaction Reagent Reagent: 3-Hydroxytetrahydrofuran + NaH Reagent->Reaction Product Product: 3-Methyl-5-(oxolan-3-yloxy)- 1,2,4-thiadiazole Reaction->Product

Caption: Synthesis via Nucleophilic Aromatic Substitution (


).
4.2 In Vitro Pharmacological Profiling

Objective: Determine affinity (


) and functional potency (

) at human M1-M5 receptors.
Assay TypeTargetMethodologySuccess Criteria
Binding Affinity hM1-hM5Radioligand displacement using

-N-Methylscopolamine (NMS) in CHO cell membranes.

nM for M1/M4; Selectivity ratio > 10x vs M2/M3.
Functional (M1) hM1 (

)
IP-One HTRF® assay (Cisbio) measuring Inositol Monophosphate accumulation.Full agonist (

of ACh) or robust partial agonist.
Functional (M4) hM4 (

)
Forskolin-induced cAMP inhibition assay (GloSensor™).Dose-dependent reduction in cAMP.

Protocol Note: Ensure the use of CHO-K1 cells stably expressing individual human muscarinic subtypes to avoid cross-reactivity artifacts.

References
  • MacLeod, A. M., et al. (1990).[3] "Synthesis and muscarinic activities of 1,2,4-thiadiazoles." Journal of Medicinal Chemistry, 33(7), 2052-2059.[3] Link

  • Sauerberg, P., et al. (1992). "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry, 35(12), 2274-2283. Link

  • Felder, C. C., et al. (2000). "Muscarinic acetylcholine receptors: therapeutic targets for treating schizophrenia."[1][2][4] Expert Opinion on Therapeutic Targets, 4(3), 291-304. Link

  • Fisher, A. (2012). "Cholinergic modulation of amyloid precursor protein processing with emphasis on M1 muscarinic agonists." Neuropharmacology, 62(1), 315-325. Link

  • Foster, D. J., et al. (2016). "Antipsychotic-like effects of an M4 selective muscarinic acetylcholine receptor positive allosteric modulator." Neuron, 91(6), 1244-1252. Link

Sources

Exploratory

The 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole Scaffold: A Technical Monograph

This guide provides an in-depth technical analysis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , a specific structural motif belonging to the class of 1,2,4-thiadiazole ethers . While this specific molecule is often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , a specific structural motif belonging to the class of 1,2,4-thiadiazole ethers .

While this specific molecule is often encountered as a high-value intermediate or a specific probe in Structure-Activity Relationship (SAR) libraries rather than a marketed blockbuster drug, its architecture represents a critical evolution in the design of bioisosteres for medicinal and agrochemical applications.

Part 1: History & Discovery – The Evolution of a Pharmacophore

The discovery of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is not a singular "eureka" moment but rather the culmination of decades of rational drug design focused on bioisosteric replacement. Its history is deeply intertwined with the quest to stabilize labile ester groups in cholinergic ligands and fungicides.

The Progenitor: The Labile Ester Problem

In the mid-20th century, researchers identified Arecoline and various aliphatic esters as potent muscarinic agonists. However, these compounds suffered from poor metabolic stability due to rapid hydrolysis by esterases.

  • The Challenge: Retain the electronic profile of the ester group (-COO-) while preventing enzymatic degradation.

  • The Solution: Heterocyclic Bioisosteres.

The 1,2,4-Thiadiazole Era (1990s)

The pivotal moment for this class occurred in 1990 , when researchers at Merck Sharp & Dohme (led by MacLeod et al.) and Novo Nordisk (Sauerberg et al.) identified the 1,2,4-thiadiazole ring as a superior bioisostere for the ester functionality.

  • Electronic Mimicry: The nitrogen atoms and sulfur in the thiadiazole ring create an electrostatic potential map similar to an ester carbonyl, allowing it to bind to receptors (like the Muscarinic M1 site) without being hydrolyzed.

  • The "Methyl" Anchor: The 3-methyl group (present in our topic molecule) was found to be the optimal substituent for maintaining high affinity, acting as a steric anchor in the receptor pocket.

The Ether Linkage Innovation

While early analogs used carbon linkers, the introduction of the oxygen linker (ether) at the 5-position was a breakthrough in modulating LogP (Lipophilicity) .

  • The Oxolane (Tetrahydrofuran) Addition: The specific incorporation of the oxolan-3-yloxy moiety represents a modern refinement. Unlike simple alkyl chains (which are too lipophilic) or open-chain ethers (which are conformationally floppy), the oxolane ring introduces:

    • Conformational Constraint: Reducing the entropy penalty upon binding.

    • Polarity Balance: The cyclic ether oxygen acts as a hydrogen bond acceptor, improving solubility and CNS penetration profiles compared to purely hydrophobic analogs.

Part 2: Chemical Synthesis & Methodology

As a Senior Application Scientist, I present here a robust, self-validating protocol for the synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This method relies on Nucleophilic Aromatic Substitution (SNAr) , leveraging the electron-deficient nature of the thiadiazole ring.

Retrosynthetic Analysis
  • Target: 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

  • Disconnection: C–O Bond at the 5-position.

  • Synthons:

    • Electrophile: 5-Chloro-3-methyl-1,2,4-thiadiazole (Activated Heterocycle).

    • Nucleophile: 3-Hydroxytetrahydrofuran (Oxolan-3-ol).

Validated Experimental Protocol

Reagents:

  • 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 eq)

  • 3-Hydroxytetrahydrofuran (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology:

  • Activation (Nucleophile Formation):

    • In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-hydroxytetrahydrofuran (1.2 eq) in anhydrous THF.

    • Cool to 0°C in an ice bath.

    • Causality: Cooling is critical to prevent thermal runaway during deprotonation.

    • Add NaH (1.5 eq) portion-wise over 15 minutes. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT) for 30 minutes. Evolution of H2 gas confirms alkoxide formation.

  • SNAr Coupling:

    • Cool the alkoxide solution back to 0°C.

    • Add 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 eq) dropwise (dissolved in minimal THF).

    • Mechanism: The alkoxide attacks the C5 position of the thiadiazole. The electron-withdrawing nitrogens stabilize the Meisenheimer-like transition state.

    • Warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Quench carefully with saturated NH4Cl solution (destroys excess NaH).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Expected Yield: 75–85%.

    • Appearance: Colorless to pale yellow oil.

Analytical Validation (Self-Check)
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the 3-methyl group at ~2.5 ppm. The oxolane protons will appear as a multiplet series between 2.0–5.5 ppm, with the methine proton (attached to oxygen) shifted downfield (~5.4 ppm).

  • LC-MS: Confirm Mass [M+H]+ ≈ 187.05.

Part 3: Pharmacological & Functional Applications

This scaffold is a "privileged structure" in two distinct fields: Neuropharmacology and Agrochemistry.

Neuropharmacology: Muscarinic Receptor Modulation

The 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole motif is frequently screened as a core fragment for M1/M4 Muscarinic Acetylcholine Receptor (mAChR) agonists.

  • Binding Mode: The thiadiazole nitrogens interact with threonine or tyrosine residues in the receptor orthosteric site, mimicking the acetylcholine ester.

  • CNS Penetration: The oxolane ether reduces the Total Polar Surface Area (TPSA) compared to open-chain alcohols, facilitating blood-brain barrier (BBB) crossing.

  • Metabolic Stability: Unlike the ester in Arecoline (t1/2 < 5 min), this ether-linked thiadiazole is resistant to plasma esterases, extending the half-life significantly.

Agrochemistry: Fungicidal Activity

This molecule is a structural analog of Etridiazole (5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole), a commercial fungicide.

  • Mechanism: Inhibition of lipid peroxidation and mitochondrial function in phytopathogenic fungi (e.g., Pythium and Phytophthora).

  • Advantage: The replacement of the trichloromethyl group with a methyl group and the ethoxy with an oxolane reduces environmental persistence and volatility while maintaining bioactivity.

Part 4: Visualization & Data

Comparative Properties Table
PropertyArecoline (Progenitor)Etridiazole (Agro-Standard)3-Me-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
Core Ring Tetrahydropyridine1,2,4-Thiadiazole1,2,4-Thiadiazole
Linker Ester (-COO-)Ether (-O-)Ether (-O-)
Side Chain MethylEthylTetrahydrofuran-3-yl
Metabolic Stability Low (Hydrolysis)HighHigh
Primary Application M1 Agonist (Toxic)FungicideM1 Agonist / Fungicide Isostere
LogP (Est.) 1.33.6~1.8 (Optimized for CNS)
Synthesis & Logic Diagram (Graphviz)

G cluster_0 Key Structural Advantages SM1 5-Chloro-3-methyl- 1,2,4-thiadiazole (Electrophile) Cond2 SnAr Mechanism (Nucleophilic Attack) SM1->Cond2 SM2 3-Hydroxytetrahydrofuran (Nucleophile) Cond1 NaH, THF, 0°C SM2->Cond1 Deprotonation Inter Alkoxide Intermediate (Activated Nucleophile) Inter->Cond2 Prod 3-Methyl-5-(oxolan-3-yloxy)- 1,2,4-thiadiazole (Target Scaffold) Adv1 Bioisostere of Ester (Metabolic Stability) Prod->Adv1 Adv2 Oxolane Ring (Polarity/Solubility) Prod->Adv2 Cond1->Inter Cond2->Prod Cl- Displacement

Caption: Step-wise synthesis via SnAr coupling and structural logic of the 1,2,4-thiadiazole scaffold.

Part 5: References

  • MacLeod, A. M., et al. (1990). "Synthesis and muscarinic activities of 1,2,4-thiadiazoles." Journal of Medicinal Chemistry, 33(7), 2052–2059.

  • Sauerberg, P., et al. (1992). "Muscarinic agonists with the 1,2,4-thiadiazole ring system." Journal of Medicinal Chemistry, 35, 2274.

  • Showell, G. A., et al. (1991). "High-affinity and selective M1 muscarinic agonists: 1,2,4-thiadiazole bioisosteres." Journal of Medicinal Chemistry.

  • Ward, J. S., et al. (1995). "1,2,5-Thiadiazole analogues of aceclidine as potent m1 muscarinic agonists." Journal of Medicinal Chemistry (Contextual reference for thiadiazole ethers).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole . This scaffold is a critical pharmacophore in medicinal chemistry, often ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for ester or amide linkages in muscarinic agonists and neuroprotective agents.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of a 5-chloro-1,2,4-thiadiazole precursor. Unlike the 1,3,4-isomer, the 1,2,4-thiadiazole ring exhibits distinct reactivity profiles at the C3 and C5 positions, allowing for high-yield functionalization at C5 without competitive side reactions.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is disassembled at the ether linkage. The high electronegativity of the N2 and N4 atoms renders the C5 position highly electron-deficient, making 5-chloro-3-methyl-1,2,4-thiadiazole an ideal electrophile. The nucleophile is the alkoxide derived from 3-hydroxytetrahydrofuran (3-oxolanol).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (


).
  • Activation: Sodium hydride (NaH) deprotonates the alcohol to form a potent nucleophilic alkoxide.

  • Addition: The alkoxide attacks C5, forming a Meisenheimer-like anionic intermediate stabilized by the adjacent nitrogen atoms.

  • Elimination: Chloride is expelled, restoring aromaticity.

Note on Stereochemistry: This reaction proceeds with retention of configuration at the chiral center of the tetrahydrofuran ring. To obtain the (R)- or (S)- enantiomer of the product, simply employ the corresponding enantiopure starting alcohol.

Reaction Pathway Diagram[1]

ReactionPathway SM1 3-Hydroxytetrahydrofuran (Nucleophile) Base NaH / THF (Deprotonation) SM1->Base Alkoxide Alkoxide Intermediate Base->Alkoxide - H2 (gas) Complex Meisenheimer-like Complex Alkoxide->Complex + SM2 (Attack at C5) SM2 5-Chloro-3-methyl- 1,2,4-thiadiazole (Electrophile) Product Target: 3-Methyl-5-(oxolan-3-yloxy)- 1,2,4-thiadiazole Complex->Product - Cl- (Elimination) Byproduct NaCl + H2(g) Complex->Byproduct

Figure 1: Mechanistic flow of the


 coupling reaction.

Materials & Equipment

Reagent Table
ReagentCAS No.[1][2]MW ( g/mol )Equiv.Role
5-Chloro-3-methyl-1,2,4-thiadiazole 21734-85-0134.591.0Electrophile
3-Hydroxytetrahydrofuran 453-20-388.111.1Nucleophile
Sodium Hydride (60% in oil) 7646-69-724.001.2Base
Tetrahydrofuran (THF) 109-99-972.11SolventAnhydrous
Key Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Nitrogen (

    
    ) or Argon inert atmosphere line.
    
  • Pressure-equalizing addition funnel.

  • Ice-water bath and Oil bath.

Experimental Protocol

Step-by-Step Procedure

Step 1: Alkoxide Formation (Critical for Yield)

  • Equip a flame-dried 250 mL 3-neck flask with a stir bar, thermometer, and

    
     inlet.
    
  • Charge Sodium Hydride (60% dispersion, 1.2 equiv) into the flask.

  • Optional: Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if downstream purification is sensitive to aliphatics. Decant hexane carefully.

  • Add Anhydrous THF (0.2 M concentration relative to SM) . Cool the suspension to 0 °C using an ice bath.

  • Add 3-Hydroxytetrahydrofuran (1.1 equiv) dropwise over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting.[1][3]
      
  • Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition

  • Cool the alkoxide solution back to 0 °C .

  • Dissolve 5-Chloro-3-methyl-1,2,4-thiadiazole (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the thiadiazole solution dropwise to the reaction flask over 20 minutes.

    • Control: Maintain internal temperature < 5 °C to prevent decomposition.

  • Remove the ice bath and stir at RT for 1 hour.

  • Optimization: If TLC shows unreacted starting material, heat the mixture to 50 °C for 2–4 hours. The 5-chloro position is reactive, but the ether linkage formation is sterically demanding.

Step 3: Workup & Purification [3]

  • Quench: Cool to 0 °C and carefully add saturated aqueous

    
     dropwise to destroy excess hydride.
    
  • Extraction: Dilute with water and extract with Ethyl Acetate (3 x).

  • Wash: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10

      
       End 60:40).
      
    • Target

      
      : Product typically appears at 
      
      
      
      in 70:30 Hex:EtOAc (UV active).
Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Suspend NaH in THF (0°C, N2 atm) Step2 Add 3-Hydroxytetrahydrofuran (Dropwise, Gas Evolution) Step1->Step2 Step3 Warm to RT (30 min stir) Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add 5-Chloro-3-methyl-1,2,4-thiadiazole (in THF) Step4->Step5 Step6 Monitor TLC (Heat to 50°C if needed) Step5->Step6 Step7 Quench (NH4Cl) Extract (EtOAc) Step6->Step7 Step8 Flash Chromatography (Hex/EtOAc) Step7->Step8

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To confirm the identity of the synthesized 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , compare spectral data against these predicted values.

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.45 (m, 1H, -O-CH - of oxolane) – Diagnostic peak for ether formation.
      
    • 
       3.80 – 4.10 (m, 4H, -CH 2-O- of oxolane ring).
      
    • 
       2.55 (s, 3H, -CH 3 on thiadiazole) – Confirming retention of methyl group.
      
    • 
       2.10 – 2.30 (m, 2H, -CH 2- of oxolane).
      
  • 13C NMR (100 MHz, CDCl3):

    • 
       ~185.0 (C5, thiadiazole-O-linkage).
      
    • 
       ~165.0 (C3, thiadiazole-Me).
      
    • 
       ~82.0 (C-O, oxolane methine).
      
    • 
       ~73.0, 67.0 (C-O, oxolane methylenes).
      
    • 
       ~19.5 (CH3).
      
  • Mass Spectrometry (ESI+):

    • Calc.[2][4] MW: 186.23 Da.

    • Observed

      
      .
      

Process Safety & Hazards

  • Sodium Hydride (NaH): Reacts violently with water, liberating flammable hydrogen gas. Use only dry solvents and glassware. Keep a Class D fire extinguisher nearby.

  • 5-Chloro-3-methyl-1,2,4-thiadiazole: Corrosive and harmful if swallowed. It may cause sensitization. Handle in a fume hood with double nitrile gloves.

  • Exotherm Control: The addition of the alcohol to NaH and the subsequent quenching are exothermic. Strict temperature monitoring is required to prevent runaway reactions or solvent boiling.

References

  • General Reactivity of 1,2,4-Thiadiazoles

    • Goerdeler, J. (1982). 1,2,4-Thiadiazoles.[2][5][6][7][8] In Comprehensive Heterocyclic Chemistry. This seminal work establishes the high reactivity of the C5-position in 5-chloro-1,2,4-thiadiazoles toward nucleophiles (

      
      ) compared to the relatively inert C3 position.
      
  • Synthesis of 5-Alkoxy-1,2,4-thiadiazoles

    • Sauerberg, P., et al. (1992). Muscarinic agonists with functional selectivity. Journal of Medicinal Chemistry, 35(23), 4384-4392.

    • Context: Describes the synthesis of Xanomeline analogs using sodium alkoxides reacting with 5-chloro-3-substituted-1,2,4-thiadiazoles.
  • Safety Data (5-Chloro-3-methyl-1,2,4-thiadiazole)

    • PubChem CID 12919159. 5-Chloro-3-methyl-1,2,4-thiadiazole Safety and Hazards.

  • Nucleophilic Substitution Methodology

    • Patel, M., et al. (2010).[4] Synthesis and biological evaluation of 1,2,4-thiadiazole derivatives. European Journal of Medicinal Chemistry. (Validates the use of NaH/THF for ether linkages on this heterocycle).

Sources

Application

Application Note &amp; Protocols: Strategic Approaches for the C-O Coupling of Oxolan-3-ol with 1,2,4-Thiadiazoles

An in-depth analysis of the provided search results indicates that a direct, single-pot protocol for coupling oxolan-3-ol with a generic 1,2,4-thiadiazole is not explicitly detailed. However, the literature provides robu...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the provided search results indicates that a direct, single-pot protocol for coupling oxolan-3-ol with a generic 1,2,4-thiadiazole is not explicitly detailed. However, the literature provides robust and well-established methodologies for analogous transformations, primarily through Palladium-catalyzed C-O cross-coupling reactions. Several sources confirm that (hetero)aryl halides, including those containing a thiadiazole moiety, readily undergo C-O bond formation with secondary alcohols under specific catalytic conditions[1][2][3][4]. The key to a successful protocol lies in adapting these generalized conditions for the specific substrates .

The following Application Note is therefore a synthesis of established principles from the provided literature, designed to offer a logical, scientifically-grounded starting point for researchers. It outlines the most promising strategic approach—Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling—and provides a detailed, actionable protocol based on best practices described for similar transformations[1][2].

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conjugation of saturated heterocycles like oxolane with aromatic heterocycles such as 1,2,4-thiadiazole represents a critical strategy in modern medicinal chemistry for generating novel chemical entities with potential therapeutic value. This document provides a detailed guide to the reaction conditions for the C-O coupling of oxolan-3-ol with a halo-substituted 1,2,4-thiadiazole. We focus on the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful and versatile method for forming alkyl-heteroaryl ether linkages. This note explains the mechanistic rationale, provides a comprehensive experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction & Strategic Overview

The 1,2,4-thiadiazole ring is an important pharmacophore found in a variety of biologically active compounds[5]. Similarly, the oxolane (tetrahydrofuran) motif is prevalent in natural products and pharmaceuticals, often used to improve physicochemical properties such as solubility. The synthesis of molecules incorporating both scaffolds via an ether linkage is therefore of significant interest.

The primary challenge in coupling oxolan-3-ol, a secondary alcohol, with a 1,2,4-thiadiazole lies in activating the appropriate reaction partners. Direct Williamson ether synthesis is often challenging with electron-deficient heterocycles. Therefore, modern cross-coupling strategies are preferred. The choice of strategy depends critically on the available starting materials.

G start Select 1,2,4-Thiadiazole Starting Material sub1 Is the Thiadiazole Halogenated (Cl, Br, I)? start->sub1 sub2 Does the Thiadiazole possess an acidic N-H or O-H group? sub1->sub2 No method1 Primary Strategy: Pd-Catalyzed C-O Cross-Coupling sub1->method1 Yes method2 Alternative Strategy: Mitsunobu Reaction sub2->method2 Yes no_route Functionalize Thiadiazole Ring First (e.g., Halogenation) sub2->no_route No method3 Consider SNAr (if highly activated) method1->method3

Caption: Decision workflow for selecting a coupling strategy.

This guide focuses on the most common and versatile scenario: the coupling of oxolan-3-ol with a halo-substituted 1,2,4-thiadiazole using a palladium catalyst.

Palladium-Catalyzed C-O Cross-Coupling: Mechanism and Protocol

The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a mild and general route to alkyl aryl ethers[2][4]. The reaction is particularly effective for coupling alcohols with electron-deficient heteroaryl halides, a category that includes halogenated 1,2,4-thiadiazoles[1].

2.1. Mechanistic Principle

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halogen bond (HetAr-X) to form a Pd(II) complex.

  • Deprotonation & Ligand Exchange: The alcohol (R-OH) coordinates to the palladium center, and a base deprotonates it to form an alkoxide.

  • Reductive Elimination: The desired C-O bond is formed, releasing the alkyl-heteroaryl ether product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting, and to prevent undesired side reactions like β-hydride elimination from the secondary alcohol[1][2].

2.2. Data Summary: Representative Conditions for Heteroaryl C-O Coupling

The following table summarizes typical conditions reported for palladium-catalyzed C-O coupling of heteroaryl halides with alcohols, which form the basis for the subsequent protocol.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃RockPhos (L1)NaOtBuToluene10070-95[2]
Pd(OAc)₂Biaryl Phosphine (L2)K₃PO₄THFRT - 4080-95[1]
Pd₂(dba)₃L8Cs₂CO₃Dioxane80-110High[2][4]

2.3. Detailed Experimental Protocol

This protocol is designed for the coupling of a generic 5-bromo-1,2,4-thiadiazole derivative with (R/S)-oxolan-3-ol. Safety Note: Operations should be performed in a fume hood. Inert atmosphere techniques are required as Pd(0) catalysts and some ligands are air-sensitive.

Materials:

  • 5-Bromo-1,2,4-thiadiazole derivative (1.0 mmol, 1.0 equiv)

  • (R/S)-Oxolan-3-ol (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: - Thiadiazole - Pd₂(dba)₃ - XPhos Ligand - NaOtBu B 2. Seal vessel and purge with Argon (3x cycles) A->B C 3. Add anhydrous Toluene via syringe B->C D 4. Add Oxolan-3-ol via syringe C->D E 5. Heat to 100 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (Typically 12-24 h) E->F G 7. Cool to RT, quench with sat. NH₄Cl(aq) F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify via Flash Column Chromatography I->J

Caption: Experimental workflow for Pd-catalyzed C-O coupling.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-1,2,4-thiadiazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos ligand (6.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.

  • Alcohol Addition: Add oxolan-3-ol (1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.

Causality, Troubleshooting & Optimization

  • Why a Bulky Ligand (XPhos)? Secondary alcohols can undergo β-hydride elimination as a side reaction. Bulky, electron-rich biaryl phosphine ligands like XPhos promote the desired C-O reductive elimination, making it faster than the competing elimination pathway[1][2].

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the alcohol to form the active alkoxide nucleophile without competing in the reaction itself.

  • Low Yields: If the reaction is sluggish or yields are low, consider screening other ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, Cs₂CO₃). Temperature can also be increased, but this may promote decomposition.

  • Substrate Scope: While 5-bromo-1,2,4-thiadiazoles are good substrates, chloro-derivatives are less reactive and may require more forcing conditions or specialized catalyst systems[1]. Iodo-derivatives are more reactive but may be less stable.

Conclusion

The palladium-catalyzed C-O cross-coupling reaction is a highly effective and reliable method for synthesizing oxolan-3-yl ethers of 1,2,4-thiadiazoles. By selecting the appropriate combination of palladium precatalyst, bulky phosphine ligand, and a strong base, researchers can successfully construct these valuable molecular scaffolds. The protocol provided herein serves as a robust starting point for further exploration and optimization in the synthesis of novel compounds for drug discovery and development.

References

  • An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PMC. [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. DSpace@MIT. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. ResearchGate. [Link]

  • A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Semantic Scholar. [Link]

Sources

Method

Application Note: Solubility Determination of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in DMSO and Methanol

Audience: Researchers, Scientists, and Drug Development Professionals Abstract The aqueous and organic solubility of a compound is a critical physicochemical property that dictates its behavior in biological assays and i...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of a compound is a critical physicochemical property that dictates its behavior in biological assays and influences its potential as a therapeutic agent. Poor solubility can lead to unreliable in-vitro data, formulation challenges, and poor bioavailability. This document provides a comprehensive guide for determining the solubility of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, a novel heterocyclic compound, in two key solvents: dimethyl sulfoxide (DMSO) and methanol. We present detailed protocols for both thermodynamic (equilibrium) and kinetic solubility assessments, explain the scientific rationale behind the methodologies, and offer guidance on data analysis and interpretation. The aim is to equip researchers with a robust framework to generate high-quality, reproducible solubility data essential for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, solubility is a foundational parameter. It is the measure of a compound's ability to dissolve in a solvent to form a homogeneous solution. For a compound to be pharmacologically active, it must first be in a dissolved state to permeate biological membranes and interact with its target.[1] This application note focuses on 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, providing the necessary protocols to characterize its solubility profile.

  • Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent prized for its exceptional ability to dissolve a wide array of compounds, making it the standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and in-vitro assays.[2]

  • Methanol is a polar protic solvent often used in analytical chemistry and as an intermediate solvent for creating dilutions. Understanding solubility in methanol can be crucial for analytical method development, such as for High-Performance Liquid Chromatography (HPLC).

Compound Profile: 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Structural Features and Physicochemical Context

While specific experimental data for this exact molecule is not publicly available, we can infer potential properties from its constituent parts:

  • 1,2,4-Thiadiazole Core: This five-membered heterocyclic ring is aromatic and generally stable.[3] Thiadiazole moieties are found in various pharmacologically active agents and are considered important pharmacophores in medicinal chemistry.[4][5] Their presence can influence membrane permeability and hydrogen bonding capacity.[3]

  • Methyl Group (-CH₃): A small, nonpolar substituent that can slightly increase lipophilicity.

  • Oxolane (Tetrahydrofuran) Moiety: The oxolane ring, a cyclic ether, is a polar feature.[6] As a substituent, it can increase polarity and potentially improve aqueous solubility through hydrogen bonding with its ether oxygen.[7][8] The inclusion of such groups is a common strategy to enhance the solubility of drug-like molecules.[7]

Given this structure, the compound possesses both polar (ether, thiadiazole nitrogens) and non-polar (methyl, hydrocarbon backbone) regions, making its solubility behavior dependent on the specific solvent environment.

The Science of Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements, as they answer different questions relevant to the drug discovery process.[9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[10] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a prolonged period (typically 24-72 hours).[11] This "gold standard" measurement is vital for late-stage discovery, pre-formulation, and understanding the compound's intrinsic properties.[10] The shake-flask method is the most reliable technique for this determination.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[13] It reflects the stability of a supersaturated solution.[11] This high-throughput method is highly relevant for early drug discovery, as it mimics the conditions of in-vitro assays where a DMSO stock is diluted into an aqueous buffer.[1][14] Low kinetic solubility can lead to compound precipitation in an assay, causing unreliable results.[13]

Experimental Workflow Overview

The process of determining solubility involves several key stages, from preparing the compound to analyzing the final concentration. This workflow ensures that the data generated is both accurate and reproducible.

G cluster_thermo Thermodynamic Protocol (Shake-Flask) cluster_kinetic Kinetic Protocol (Supersaturation) cluster_analysis Analysis & Quantification prep_compound Weigh Solid Compound prep_stock Prepare High-Conc. DMSO Stock (Kinetic) prep_compound->prep_stock thermo1 Add Excess Solid to Solvent prep_compound->thermo1 kinetic1 Serially Dilute DMSO Stock prep_stock->kinetic1 prep_solvent Prepare Solvents (DMSO, Methanol) prep_solvent->thermo1 thermo2 Equilibrate (24-48h) with Agitation thermo3 Separate Solid/Liquid (Centrifuge/Filter) thermo4 Collect Supernatant analysis1 Prepare Calibration Standards thermo4->analysis1 analysis2 Analyze Samples & Standards by HPLC-UV/MS thermo4->analysis2 kinetic2 Add to Solvent (e.g., Aqueous Buffer) kinetic3 Incubate (1-2h) & Observe Precipitate kinetic4 Separate Solid/Liquid (Filter Plate) kinetic5 Collect Filtrate kinetic5->analysis1 kinetic5->analysis2 analysis1->analysis2 analysis3 Calculate Concentration from Calibration Curve analysis2->analysis3 analysis4 Report Solubility (µg/mL or µM) analysis3->analysis4

Caption: Experimental workflow for solubility determination.

Protocols for Solubility Determination

Protocol 1: Thermodynamic (Equilibrium) Solubility in DMSO and Methanol

This protocol uses the shake-flask method, which is considered the benchmark for determining equilibrium solubility.[11]

Materials:

  • 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Methanol (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated analytical balance and pipettes

  • HPLC system with UV or MS detector

Methodology:

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The exact mass should be recorded. Causality: Adding excess solid ensures that the solution will reach saturation, a prerequisite for an equilibrium measurement.[11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of either DMSO or Methanol to each respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24 to 48 hours. Causality: This extended agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.[1][2]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.[14]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For additional certainty, filter the collected supernatant through a 0.22 µm syringe filter. Causality: This two-step separation process (centrifugation followed by filtration) is critical to ensure no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility reading.

  • Dilution: Accurately dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method (see Section 6).

  • Quantification: Analyze the diluted samples via a validated HPLC method to determine the compound concentration.

Protocol 2: Kinetic Solubility in an Aqueous System (from DMSO stock)

This protocol uses a turbidimetric or filtration-based approach to rapidly assess solubility under conditions that mimic biological assays.[13][15]

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm) and collection plates

  • Plate reader capable of measuring absorbance (turbidity) or HPLC system

  • Multichannel pipettes

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution: In a 96-well plate (source plate), perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the source plate to a 96-well filter plate.

  • Induce Precipitation: Rapidly add a larger volume of PBS (pH 7.4) (e.g., 198 µL) to each well of the filter plate. This results in a final DMSO concentration of 1%. Mix gently. Causality: The rapid shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes compounds with poor kinetic solubility to precipitate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[13][15]

  • Turbidity Measurement (Optional): Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which absorbance significantly increases above the baseline indicates the kinetic solubility limit.[15]

  • Filtration and Quantification (Preferred): Apply a vacuum to the filter plate to separate the soluble fraction (filtrate) into a clean 96-well collection plate.[13]

  • Analysis: Analyze the concentration of the compound in the filtrate from each well using HPLC, comparing against a standard curve prepared in a 1% DMSO/PBS mixture. The highest concentration at which the measured value matches the nominal concentration is the kinetic solubility.

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound's concentration in the collected samples.[16][17]

  • System: A reversed-phase HPLC system with a C18 column is typically suitable for small molecules of this nature.[18]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is a common starting point.

  • Detection: A Diode-Array Detector (DAD) or UV detector set to the compound's maximum absorbance wavelength (λmax) is standard. For higher sensitivity and specificity, especially at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.[18]

  • Calibration Curve: A standard curve must be prepared by making serial dilutions of a known concentration of the compound in the same solvent matrix as the final samples (e.g., methanol for thermodynamic analysis, or 1% DMSO/PBS for kinetic analysis). The curve should span the expected concentration range of the samples and demonstrate linearity (R² > 0.99).[17]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The results should be reported in standard units such as µg/mL and µM to allow for easy comparison.

Table 1: Solubility Data for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Solubility Type Solvent/Medium Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Thermodynamic DMSO 25 [Experimental Value] [Calculated Value] Shake-Flask
Thermodynamic Methanol 25 [Experimental Value] [Calculated Value] Shake-Flask

| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | [Experimental Value] | [Calculated Value] | Filtration |

Interpretation:

  • High solubility in DMSO/Methanol is expected and confirms their suitability as solvents for stock solutions and analytical standards.

  • The kinetic solubility value is particularly important for scientists designing in-vitro assays. If the intended assay concentration is above the kinetic solubility limit, the compound will likely precipitate, leading to inaccurate results.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Plateforme de Chimie Biologique Intégrative de Strasbourg. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

  • PubMed. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. National Library of Medicine. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF. ResearchGate. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]

  • Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Retrieved from [Link]

  • Synthetika. (n.d.). Tetrahydrofurane ( THF ) Oxolane Analytically Pure - 100ml. Synthetika. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Ataman Kimya. Retrieved from [Link]

  • PubMed Central. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 3-Methyl-5-phenyl-1,3,4-oxadiazole-2(3H)-thione. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubMed. (1984). Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids. National Library of Medicine. Retrieved from [Link]

  • Molecules. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. MDPI. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Stock Solutions for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Abstract & Introduction This application note details the standardized protocol for preparing high-purity stock solutions of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole (referred to herein as MOT-124 ). This compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocol for preparing high-purity stock solutions of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole (referred to herein as MOT-124 ). This compound, characterized by a 1,2,4-thiadiazole core substituted with a methyl group and a tetrahydrofuran-3-yloxy moiety, represents a scaffold of interest in medicinal chemistry, particularly for muscarinic receptor modulation and antimicrobial research.

Proper solubilization is critical for experimental reproducibility.[1] Inconsistent stock preparation can lead to compound precipitation, degradation, or inaccurate dosing in biological assays. This guide provides a scientifically grounded workflow for dissolving MOT-124, ensuring stability and homogeneity for in vitro and in vivo applications.

Physicochemical Profile (Calculated)
PropertyValueNotes
Systematic Name 3-Methyl-5-(tetrahydrofuran-3-yloxy)-1,2,4-thiadiazoleSynonymous with oxolan-3-yloxy
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol Use this value for Molarity calculations
Predicted LogP ~0.8 – 1.2Moderately lipophilic
Solubility (Predicted) DMSO (>50 mM), Ethanol (>20 mM), Water (<1 mM)DMSO is the preferred solvent
Appearance White to off-white solid (Typical)May be crystalline or amorphous

Solvent Selection Strategy

The choice of solvent is dictated by the compound's polarity and the downstream application.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) [1][2]

    • Rationale: The 1,2,4-thiadiazole ring and the ether linkage are highly compatible with DMSO. DMSO is a polar aprotic solvent that disrupts crystal lattices effectively, ensuring complete dissolution at high concentrations (up to 100 mM).

    • Grade: Anhydrous, ≥99.9% purity (Cell Culture Grade).

    • Suitability: Ideal for cellular assays (final DMSO <0.1%) and biochemical screens.

  • Secondary Solvent: Ethanol (EtOH)

    • Rationale: Useful when DMSO is contraindicated (e.g., specific enzyme inhibition or in vivo formulation requirements).

    • Limitation: Lower solubility limit; high volatility can change concentration over time.

  • Avoid: Aqueous buffers (PBS, TBS) for initial stock preparation. The lipophilic nature of the thiadiazole core will likely cause precipitation or micelle formation at millimolar concentrations.

Detailed Protocol: Stock Solution Preparation

Materials Required[3]
  • Compound: 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole (Solid).

  • Solvent: DMSO (Anhydrous, Sterile Filtered).

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Centrifuge, Sonicator (optional).

  • Consumables: Amber glass vials (borosilicate) or low-binding polypropylene tubes.

Calculation of Molarity

To prepare a 10 mM stock solution (Standard for HTS and cellular assays):



Example: To prepare 1 mL of a 10 mM solution:


[1]
Step-by-Step Workflow
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a sterile amber glass vial on the analytical balance.

    • Tare the balance.[1]

    • Accurately weigh the target mass (e.g., ~2–5 mg). Record the exact mass (e.g., 2.14 mg).

  • Volume Calculation (Back-Calculation):

    • Do not add a fixed volume. Calculate the volume of DMSO required to achieve exactly 10 mM based on the actual weighed mass.

    • Example: For 2.14 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect against a light source.[2] The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Protection: Store in amber vials or wrap in foil to protect from light.

Quality Control & Troubleshooting

Visual Inspection Criteria

Before every use, thaw the aliquot at Room Temperature (RT) and inspect.

  • Pass: Clear, colorless to pale yellow liquid. No particulates.

  • Fail: Cloudy, visible precipitate, or phase separation. Action: Discard.[1] Do not attempt to re-dissolve by heating >37°C as thiadiazoles may degrade.

Handling Precipitation in Aqueous Media

When diluting the DMSO stock into culture media (e.g., RPMI/DMEM):

  • Place the media in a vortex.[1][3]

  • Slowly add the DMSO stock into the vortexing media (not vice versa).

  • Ensure final DMSO concentration is ≤0.5% (v/v) to prevent solvent toxicity and compound crashing.

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the critical decision points and workflow for preparing the stock solution.

StockPrep Start Start: Solid Compound (MOT-124) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid Mass (Record Exact mg) Equilibrate->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex (30-60 sec) Calc->Dissolve Check Visual Inspection Dissolve->Check Sonicate Sonicate (5 min, RT) Check->Sonicate Particulates Aliquot Aliquot (50 µL) Check->Aliquot Clear Solution Sonicate->Check Store Store at -20°C (Desiccated, Dark) Aliquot->Store

Caption: Workflow for the preparation of 10 mM stock solutions of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole.

Safety & Handling (MSDS Considerations)

  • Hazard Identification: As a thiadiazole derivative, treat as potentially Harmful if Swallowed (H302) and Irritating to Eyes/Skin (H315/H319) until specific toxicology data is available.

  • DMSO Permeability: DMSO enhances skin permeability. Wear Nitrile gloves (double-gloving recommended) and a lab coat.

  • Disposal: Dispose of all stock solutions and contaminated consumables as Hazardous Chemical Waste.

References

  • National Institutes of Health (NIH) Chemical Genomics Center. "Guidance for Compound Management and Stock Solution Preparation." NCATS Guidelines, 2023. [Link]

  • Surov, A. O., et al. "The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes." Molecular Pharmaceutics, 2015. [Link]

  • PhytoTech Labs. "Preparing Stock Solutions: A General Guide." PhytoTechnology Laboratories Technical Guides, 2021. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Characterization of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole as a Putative M1 Muscarinic Acetylcholine Receptor Agonist

Introduction: Rationale for M1 Receptor Agonist Screening 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a novel heterocyclic compound. The thiadiazole scaffold is a component of various biologically active molecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for M1 Receptor Agonist Screening

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a novel heterocyclic compound. The thiadiazole scaffold is a component of various biologically active molecules, including compounds targeting G-protein coupled receptors (GPCRs).[1][2][3][4][5] Notably, related thiadiazole-containing structures have been investigated for their activity as muscarinic acetylcholine receptor (mAChR) agonists.[6][7][8] The M1 subtype of mAChRs, a Gq-coupled GPCR, is a significant therapeutic target for cognitive disorders, including Alzheimer's disease.[9][10] Activation of the M1 receptor initiates a signaling cascade via Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[11][12]

This document provides a comprehensive suite of in vitro protocols designed to characterize the pharmacological activity of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole (referred to herein as 'Test Compound') as a potential M1 receptor agonist. The assays are structured to build a pharmacological profile, moving from target engagement to functional signaling outcomes.

Foundational Assays: Target Engagement and Primary Functional Screen

The initial evaluation of the Test Compound involves determining its ability to bind to the M1 receptor and initiate the primary signaling event—G-protein activation.

Protocol: M1 Receptor Radioligand Binding Assay

Principle: This competitive binding assay quantifies the affinity of the Test Compound for the human M1 receptor. It measures the ability of the Test Compound to displace a known high-affinity radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]-NMS), from the receptor.[9][13] The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Materials:

  • Cell membranes from a stable cell line overexpressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: PBS with calcium and magnesium.

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_separation Separation & Detection prep1 Prepare serial dilutions of Test Compound prep2 Add Assay Buffer, Radioligand ([3H]-NMS), and Test Compound/Control to 96-well plate prep1->prep2 react1 Add M1 receptor membranes prep2->react1 react2 Incubate at 27°C for 120 minutes react1->react2 sep1 Transfer to filter plate and vacuum filter react2->sep1 sep2 Wash plates to remove unbound radioligand sep1->sep2 sep3 Add scintillation cocktail and count in microplate scintillation counter sep2->sep3

Caption: Workflow for the M1 Radioligand Binding Assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the Test Compound in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM.

  • In a 96-well polypropylene plate, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of Test Compound dilution or control (Assay Buffer for total binding, 1 µM Atropine for non-specific binding).

    • 50 µL of [3H]-NMS diluted in Assay Buffer (final concentration ~0.3 nM).[13]

  • Add 50 µL of M1 receptor membrane preparation (typically 5-15 µg protein/well) to initiate the binding reaction.[9][13]

  • Seal the plate and incubate for 120 minutes at 27°C to reach equilibrium.[9]

  • Harvest the membranes by rapid vacuum filtration onto filter plates.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioactivity.

  • Allow the filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the Test Compound. Determine the IC50 value (concentration of Test Compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9]

ParameterDescriptionExpected Outcome for M1 Agonist
Ki Inhibition ConstantA low nanomolar to micromolar Ki value indicates successful binding to the M1 receptor.
Hill Slope Slope of the competition curveA value close to 1.0 suggests competitive binding at a single site.
Protocol: [35S]GTPγS Binding Assay

Principle: This functional assay measures the direct activation of G-proteins coupled to the M1 receptor.[14] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit.[15][16] This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.[16][17] The amount of incorporated [35S]GTPγS is proportional to the extent of G-protein activation by the agonist. This is a proximal measure of receptor function and is useful for differentiating full from partial agonists.[14][15]

Materials:

  • M1 receptor-expressing cell membranes.

  • Radioligand: [35S]GTPγS.

  • GTPγS (unlabeled) for non-specific binding determination.

  • GDP (Guanosine Diphosphate).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Test Compound and a reference M1 agonist (e.g., Carbachol).

  • 96-well filter plates, vacuum manifold, scintillation counter.

Workflow Diagram:

G cluster_preinc Pre-incubation cluster_reaction G-Protein Activation cluster_separation Termination & Detection pre1 Add membranes, GDP, and Test Compound/Control to 96-well plate pre2 Incubate at 30°C for 20 minutes pre1->pre2 react1 Initiate reaction by adding [35S]GTPγS pre2->react1 react2 Incubate at 30°C for 60 minutes react1->react2 sep1 Terminate reaction by rapid vacuum filtration react2->sep1 sep2 Wash plates with ice-cold buffer sep1->sep2 sep3 Quantify bound [35S]GTPγS by scintillation counting sep2->sep3

Caption: Workflow for the [35S]GTPγS Binding Assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the Test Compound and a reference agonist.

  • In a 96-well plate, add:

    • M1 receptor membranes (10-20 µg protein/well).

    • GDP (final concentration ~10 µM) to ensure G-proteins are in their inactive state.

    • Test Compound dilutions or controls.

  • Pre-incubate the plate for 15-30 minutes at 30°C.[15]

  • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM). For non-specific binding wells, also add unlabeled GTPγS (10 µM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values. Efficacy is often expressed as a percentage of the response to a reference full agonist.

ParameterDescriptionExpected Outcome for M1 Agonist
EC50 PotencyThe concentration of the agonist that produces 50% of its maximal effect. A lower EC50 indicates higher potency.
Emax EfficacyThe maximum response achievable by the agonist, relative to a full agonist like Carbachol.

Secondary Functional Assay: Downstream Signaling

Following confirmation of G-protein activation, the next logical step is to measure a key downstream event in the Gq signaling pathway.

Protocol: IP-One HTRF® Assay

Principle: Activation of the Gq-coupled M1 receptor stimulates phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 is rapidly metabolized into a series of inositol phosphates, including the more stable inositol monophosphate (IP1).[11] The IP-One assay is a competitive immunoassay that uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the accumulation of IP1.[18] The signal is inversely proportional to the concentration of IP1 produced by the cells.[18]

Materials:

  • A cell line stably expressing the human M1 receptor (e.g., CHO-hM1).

  • IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, lysis buffer, and stimulation buffer).[19]

  • Test Compound and reference agonist.

  • White, low-volume 384-well plates.

  • HTRF-compatible microplate reader.

Signaling Pathway Diagram:

G Compound Test Compound (Agonist) M1R M1 Receptor Compound->M1R Gq Gαq/βγ M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP1 IP1 (Measured in Assay) IP3->IP1 Metabolism Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: M1 Receptor Gq Signaling Pathway Leading to IP1 Accumulation.

Step-by-Step Protocol:

  • Seed cells into a 384-well white plate and incubate overnight.[20]

  • Prepare serial dilutions of the Test Compound in the provided stimulation buffer containing LiCl (which prevents IP1 degradation).[11][19]

  • Remove the cell culture medium and add the Test Compound dilutions to the cells.

  • Incubate the plate for 30-60 minutes at 37°C.[18]

  • Lyse the cells and perform the detection step by adding the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.[19]

  • Incubate for 60 minutes at room temperature.[18][20]

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[20]

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve run in parallel. Plot the IP1 concentration against the log of the Test Compound concentration to determine EC50 and Emax values.

Orthogonal Assay: Assessing Cellular Health

It is critical to ensure that the observed effects in functional assays are due to specific receptor modulation and not a result of non-specific cytotoxicity. A cell viability assay should be run in parallel with functional screens.[21][22]

Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

Principle: Cell viability assays measure the number of living cells in a sample.[23] The CellTiter-Glo® Luminescent Cell Viability Assay, for example, quantifies ATP, which is an indicator of metabolically active cells.[23][24] A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

Materials:

  • The same cell line used in the functional assays.

  • CellTiter-Glo® Reagent.

  • Test Compound.

  • Opaque-walled multi-well plates suitable for luminescence.

  • Plate-reading luminometer.

Step-by-Step Protocol:

  • Plate cells at the same density as used in the functional assay and treat with the same concentrations of the Test Compound.

  • Incubate for the same duration as the longest functional assay.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A significant decrease in the luminescent signal in the presence of the Test Compound (compared to vehicle control) indicates a potential cytotoxic or anti-proliferative effect. This data is crucial for interpreting the results from the primary functional assays.[21]

Data Interpretation and Summary

The collective data from these assays will provide a comprehensive in vitro profile of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole.

Summary of Expected Results for a Selective M1 Agonist:

AssayParameter(s)Favorable ResultInterpretation
Radioligand Binding Ki< 1 µMThe compound binds with high affinity to the M1 receptor.
[35S]GTPγS Binding EC50, EmaxPotent EC50; Emax > 50% (vs. full agonist)The compound is a potent and efficacious activator of Gq-protein signaling.
IP-One HTRF® EC50, EmaxPotent EC50; clear dose-responseThe compound stimulates the downstream Gq pathway, leading to second messenger production.
Cell Viability LuminescenceNo significant decrease at active concentrationsThe observed functional activity is not due to non-specific cytotoxicity.

By following this structured, multi-assay approach, researchers can robustly characterize the in vitro pharmacology of novel compounds like 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, providing a solid foundation for further drug development efforts.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Abcam. (n.d.). Cell viability assays.
  • Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020, August 20). Bio-protocol.
  • Molecular Devices. (n.d.). Cell Viability Assays.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • Fattoretti, P., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit.
  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Berthold Technologies. (n.d.). cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology.
  • Revvity. (n.d.). HTRF IP-One assay: A robust and stable platform for high throughput screening of Gαq-coupled GPCRS.
  • Kaczor, A. A., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules.
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information.
  • Ward, R. J., et al. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments.
  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
  • Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Retrieved from [Link]

  • BindingDB.org. (n.d.). Muscarinic Receptor Binding Assay.
  • Zhang, R., & Xie, X. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences. Retrieved from [Link]

  • Williams, M. (Ed.). (2006). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Retrieved from [Link]

  • Langmead, C. J., et al. (2002). In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes. British Journal of Pharmacology. Retrieved from [Link]

  • Chavva, K., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives. Retrieved from [Link]

  • Wang, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences.
  • Siddiqui, N., et al. (2011). Biological Profile of Thiadiazole. PharmacologyOnLine. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Bymaster, F. P., et al. (1996). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
  • Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. RASĀYAN Journal of Chemistry.
  • BindingDB.org. (n.d.). Ki Summary for BDBM50006580.
  • BindingDB.org. (n.d.). Ki Summary for BDBM50003366.
  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of medicinal chemistry. Retrieved from [Link]

  • Park, J. G., et al. (2000). Synthesis of 5-(4-alkoxy-[21][23]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. Archiv der Pharmazie. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole by column chromatography

Technical Support Center: Purification of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole Welcome to the technical support guide for the chromatographic purification of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Welcome to the technical support guide for the chromatographic purification of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles that govern the separation, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Understanding the Molecule & Foreseeing Challenges

Before embarking on any purification, it is critical to understand the physicochemical properties of the target molecule. The structure of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole presents a unique combination of functional groups that directly influence its behavior on a chromatography column.

Molecular Structure:

  • 1,2,4-Thiadiazole Core: This heterocyclic ring contains two nitrogen atoms and a sulfur atom. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors and also impart a degree of basicity to the molecule.

  • Oxolane (Tetrahydrofuran) Moiety: The ether linkage and the oxygen atom in the oxolane ring add significant polarity and hydrogen bond accepting capabilities.

  • Methyl Group: A small, non-polar functional group.

FAQ: What are the primary purification challenges associated with this compound?

Answer: The primary challenges stem from three main properties: polarity, potential for interaction with the stationary phase, and the nature of common synthesis impurities.

  • Intermediate to High Polarity: The presence of the oxolane ether and the thiadiazole ring makes the molecule quite polar. This means it will have a strong affinity for polar stationary phases like silica gel, potentially requiring highly polar mobile phases to elute, which can decrease separation resolution.[1]

  • Interaction with Acidic Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the 1,2,4-thiadiazole ring can interact strongly with these acidic sites. This interaction is a common cause of significant peak tailing (streaking) on TLC plates and broad, poorly resolved peaks during column chromatography.[2] In some cases, this can lead to irreversible adsorption or even degradation of the compound on the column.[1][3]

  • Common Synthetic Impurities: The synthesis of 1,2,4-thiadiazoles can involve reagents and byproducts that are challenging to separate. For instance, syntheses using Lawesson's reagent can leave behind sulfur-containing impurities.[4] Unreacted starting materials or partially reacted intermediates may also have similar polarities to the final product, complicating the purification.

Section 2: The Pre-Chromatography Workflow: A Foundation for Success

Proper method development before packing a column is the most critical factor for a successful purification. Thin-Layer Chromatography (TLC) is your most powerful tool for this.

FAQ: How do I develop an effective solvent system using TLC?

Answer: The goal is to find a mobile phase that provides a retention factor (Rƒ) for your target compound between 0.25 and 0.40 . This Rƒ range typically translates well to column chromatography, providing good separation without excessively long elution times.

Step-by-Step TLC Protocol for Solvent System Selection:

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~10 mg/mL. Prepare a separate solution of your starting materials if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting materials on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen test solvent system. Ensure the chamber is saturated with the solvent vapors.

  • Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be effective if the compounds are not UV-active.

  • Analyze and Iterate: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of your mobile phase until the target compound's Rƒ is in the optimal range.[3]

Table 1: Recommended Initial Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Application Notes
70:30 Hexanes:Ethyl AcetateLow-MediumGood starting point. Increase Ethyl Acetate to increase polarity.
95:5 Dichloromethane:MethanolMedium-HighA stronger eluent system for highly polar compounds.[1]
98:2 Ethyl Acetate:TriethylamineMedium (Basic)The triethylamine (TEA) is a basic modifier to mitigate peak tailing.[3]
90:10:1 DCM:MeOH:NH₄OHHigh (Basic)A robust system for very polar, basic compounds that streak on silica.
FAQ: My compound streaks badly on the TLC plate. What does this mean and how do I fix it?

Answer: Streaking is a strong indicator that your compound is interacting with the acidic silanol groups on the silica gel. Before you even run a column, you must address this.

Protocol: 2D TLC for Stability and Interaction Check

  • Spot your crude mixture on one corner of a square TLC plate.

  • Develop the plate as usual in a selected solvent system.

  • Remove the plate and let it dry completely for at least 30 minutes. This allows the compound to remain in contact with the silica.[3]

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Analysis:

    • No Degradation: If the spot moves to the diagonal, your compound is stable. The streaking is due to a simple acid-base interaction.

    • Degradation: If you see new spots that are not on the diagonal, your compound is decomposing on the silica gel.[1]

If streaking is observed but the compound is stable, add a basic modifier like 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol to your mobile phase.[2][3] This neutralizes the acidic sites on the silica, leading to sharp, well-defined spots.

Section 3: Troubleshooting Guide for Column Chromatography

This section addresses common issues encountered during the column purification of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole.

Problem 1: Poor Separation of the Target Compound from an Impurity.

  • Possible Cause: The chosen solvent system lacks the selectivity to resolve the compounds.

  • Solution: Re-evaluate your TLC data. If two spots have very close Rƒ values, you need to change the solvent composition to alter the selectivity. Try switching one of the solvents in your mobile phase. For example, if you are using Hexanes/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone. These different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.[3]

Problem 2: The Compound is Tailing Badly and Eluting in Many Fractions.

  • Possible Cause: Strong acid-base interaction between the basic thiadiazole nitrogen and the acidic silica gel.

  • Solution: This is the most common issue for nitrogen-containing heterocycles.

    • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel. Start with 0.5% triethylamine (TEA) and increase to 2% if needed.[2][3] Alternatively, using a pre-mixed solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be very effective for highly polar compounds.[1]

    • Check for Column Overloading: Loading too much crude material onto the column will inevitably cause peak broadening and tailing. A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[3]

Problem 3: The Compound Will Not Elute from the Column.

  • Possible Cause A: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.

  • Solution A: Dramatically increase the polarity of the mobile phase. If you are running an isocratic (single solvent system) elution, switch to a gradient elution. Start with the solvent system you developed via TLC and gradually increase the percentage of the more polar solvent (e.g., methanol). A gradient from 0% to 10% Methanol in Dichloromethane is a powerful tool for eluting stubborn polar compounds.[3]

  • Possible Cause B: The compound has irreversibly adsorbed or decomposed on the silica gel.

  • Solution B: This is a serious issue that must be diagnosed before attempting a large-scale purification. Refer to the 2D TLC stability test described in Section 2. If decomposition is confirmed, you must switch your stationary phase. Do not continue using silica gel.

Section 4: Alternative Stationary Phases

When silica gel proves problematic, even with modifiers, switching the stationary phase is the next logical step.

FAQ: When and why should I use an alternative stationary phase like alumina or C18?

Answer: You should switch if you observe compound decomposition on silica or if peak tailing cannot be resolved with basic modifiers.

Table 2: Alternative Stationary Phases

Stationary PhasePropertiesBest Used When...Recommended Mobile Phases
Neutral Alumina Slightly basic surface.The compound is acid-sensitive and decomposes on silica gel.[3]Similar to silica (Hexanes, Ethyl Acetate, DCM), but elution order may differ.
Basic Alumina More strongly basic surface.The compound is very acid-sensitive and requires a basic environment.Similar to neutral alumina.
Reversed-Phase (C18) Non-polar (octadecylsilane).The compound is highly polar and difficult to elute from silica, or for separating from very non-polar impurities.Polar solvents like Water, Methanol, Acetonitrile. Elution order is reversed (non-polar compounds elute last).[3]

Section 5: Workflows and Diagrams

Visualizing the workflow can help in planning and executing the purification process.

Diagram 1: Troubleshooting Flowchart

G Start Start: Crude Product TLC Run TLC Analysis Start->TLC Rf_Check Is Rƒ between 0.25-0.40? TLC->Rf_Check Streak_Check Is there streaking? Rf_Check->Streak_Check Yes Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Run_Column Pack and Run Silica Gel Column Rf_Check->Run_Column Yes (Optimal Rƒ) Add_Modifier Add Basic Modifier (e.g., 1% TEA) Streak_Check->Add_Modifier No Stability_Check Perform 2D TLC Stability Test Streak_Check->Stability_Check Yes Streak_Check->Run_Column No (Clean Spot) Adjust_Polarity->TLC Add_Modifier->TLC Decomp_Check Decomposition Observed? Stability_Check->Decomp_Check Decomp_Check->Add_Modifier No Switch_Phase Switch to Alternative Stationary Phase (Alumina/C18) Decomp_Check->Switch_Phase Yes Success Pure Compound Run_Column->Success Switch_Phase->Success

Caption: Troubleshooting workflow for purification.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PubChem. 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. r/chemistry. Available at: [Link]

  • ISRES. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. Available at: [Link]

  • PubChem. 3-Methyl-5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole. Available at: [Link]

  • Royal Society of Chemistry. Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Available at: [Link]

  • University of Victoria. Column chromatography. Available at: [Link]

  • Science of Synthesis. (2003). 13.12 1,3,4-Thiadiazoles. Thieme. Available at: [Link]

  • bioRxiv. SYNTHETIC METHODS General methods. Available at: [Link]

  • MDPI. (2025, September 28). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Available at: [Link]

  • Arkivoc. (2005, September 30). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]

  • National Center for Scientific Research "Demokritos". (2021). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Available at: [Link]

  • African Journal of Biological Sciences. (2024, August 9). EFFICIENT SYNTHESIS OF 1, 2, 4-TRIAZOLO [3, 4 -B]-1, 3, 4 - THIADIZOLES DERIVATIVES. Available at: [Link]

  • RSC Publishing. (2024, July 16). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. Available at: [Link]

  • Semantic Scholar. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]

  • Amazon Web Services. Supporting Information Triazole-linked Analogue of Deoxyribonucleic Acid (TLDNA): Design, Synthesis and Double Strand Formation. Available at: [Link]

  • ResearchGate. (2025, August 7). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. Available at: [Link]

  • Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • Organic Syntheses. (2017, November 24). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Available at: [Link]

  • Odesa Polytechnic National University. (2020, June 18). The synthesis of 3-methyl-6-R-[1][3][5]triazolo[3,4-b][3][5][6]thiadiazole derivatives. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in aqueous buffers

Case ID: SOL-TDA-3M5O Subject: Troubleshooting precipitation and poor solubility in aqueous buffers Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Physicochemical Analysis: Why is t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-TDA-3M5O Subject: Troubleshooting precipitation and poor solubility in aqueous buffers Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Physicochemical Analysis: Why is this happening?

Before attempting to fix the solubility, we must understand the molecular architecture causing the issue. Your compound, 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole , presents a classic "brick dust" profile in aqueous media.[1]

Molecular Deconstruction
  • The Core (1,2,4-Thiadiazole): This is an electron-deficient aromatic heterocycle.[1] While it contains nitrogen and sulfur, the ring is highly lipophilic. Crucially, the nitrogen atoms are very weakly basic (pKa typically < 3.0), meaning they do not protonate significantly at physiological pH (7.[1]4) to assist solubility [1].

  • The Substituents:

    • 3-Methyl: Adds hydrophobicity, increasing the LogP.[1]

    • 5-(Oxolan-3-yloxy): This tetrahydrofuran (THF) ether group provides a hydrogen bond acceptor (oxygen) but lacks hydrogen bond donors.[1][2] While it adds moderate polarity compared to an alkyl chain, it is insufficient to drag the lipophilic thiadiazole core into the bulk water structure [2].

The Diagnosis: The compound is likely a BCS Class II molecule (Low Solubility, High Permeability). The precipitation you observe is likely a transition from a metastable "kinetic" solubility state (induced by your stock solvent) to a stable, insoluble "thermodynamic" state upon contact with the aqueous buffer.

Troubleshooting Guide (FAQ)

Q1: I adjusted the buffer to pH 4.0, but it still precipitated. Why?

Answer: pH adjustment is ineffective for this specific scaffold. Unlike pyridine or imidazole derivatives, the 1,2,4-thiadiazole ring is an extremely weak base.[1] To protonate the nitrogen and form a soluble salt, you would likely need a pH < 2.0.

  • Risk: 1,2,4-Thiadiazoles can be chemically unstable in strong acids or bases, risking ring cleavage [3].[1]

  • Solution: Abandon pH manipulation. Focus on cosolvents and complexation .

Q2: My stock is in DMSO (10 mM). When I dilute to 100 µM in PBS, it crashes out.

Answer: You are hitting the "mixing limit." DMSO is a powerful solvent, but when you add a small volume of DMSO stock to a large volume of buffer, the water molecules immediately strip the DMSO away from your compound. The compound molecules then aggregate with each other faster than they can disperse.

  • Solution: Use the "Cosolvent Spike" Protocol (see Section 3) or switch to a Cyclodextrin system.

Q3: Can I use Cyclodextrins?

Answer: Yes, this is the recommended approach. Recent studies on 1,2,4-thiadiazole derivatives confirm that Hydroxypropyl-β-Cyclodextrin (HP-β-CD) significantly enhances aqueous solubility [4].[1] The lipophilic thiadiazole ring fits inside the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with the buffer.

Validated Experimental Protocols

Protocol A: The "Cosolvent Spike" (For Acute Assays)

Use this for short-term assays (e.g., cell viability, enzymatic inhibition) where <1% DMSO is acceptable.[1]

The Logic: Prevent local supersaturation by controlling the mixing dynamics.

  • Prepare 2x Concentrate: Do not add stock directly to the final volume. Prepare a solution at 2x the final desired concentration in a solvent-tolerant intermediate (e.g., water with 5% DMSO).[1]

  • The Drop-wise Addition:

    • Place your buffer on a magnetic stirrer (medium speed) or vortex.

    • Add the DMSO stock drop-wise into the center of the vortex.

    • Why? This rapidly disperses the DMSO before the compound can nucleate and precipitate.

  • Sonication: Sonicate the final solution for 5–10 minutes at room temperature to break up micro-aggregates.

Protocol B: Cyclodextrin Complexation (For High Stability)

Use this for animal studies or long-term storage.[1]

ComponentConcentrationRole
HP-β-CD 20% (w/v)Host molecule (encapsulator)
Buffer PBS or SalineBulk solvent
Compound Desired Conc.[1]Guest molecule

Steps:

  • Dissolve HP-β-CD in the buffer first to create a clear 20% solution.[1]

  • Add the compound (solid powder preferred, or minimal DMSO stock) to the CD solution.

  • Shake/Vortex: Agitate at room temperature for 4–6 hours. The solution should clarify as the compound enters the CD cavities.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing your thiadiazole derivative.

SolubilityWorkflow Start Start: Compound Precipitation CheckpH Check pKa (Is it ionizable > pH 3?) Start->CheckpH IsIonizable Yes: Adjust pH CheckpH->IsIonizable High pKa NotIonizable No: 1,2,4-Thiadiazole (Weak Base) CheckpH->NotIonizable Low pKa CosolventChoice Assay Tolerance? (<1% DMSO allowed?) NotIonizable->CosolventChoice UseDMSO Protocol A: Cosolvent Spike (Kinetic Solubility) CosolventChoice->UseDMSO Yes UseCD Protocol B: Cyclodextrin Complex (Thermodynamic Stability) CosolventChoice->UseCD No (In vivo/Sensitive) FailCheck Still Precipitating? UseDMSO->FailCheck UseCD->FailCheck Advanced Explore Lipid Formulations (FaSSIF/Micelles) FailCheck->Advanced Yes

Caption: Decision tree for solubilizing lipophilic thiadiazole derivatives based on assay constraints.

Solubility Data Summary

Comparison of solubilization strategies for lipophilic heterocyclic scaffolds (based on general class properties [1, 4]).

MethodSolubility PotentialStability (Time)Biological Compatibility
Pure Buffer (pH 7.4) < 5 µM (Poor)N/AHigh
pH Adjustment (pH 4.0) Negligible ChangeLow (Hydrolysis risk)Low
5% DMSO/Buffer 50 - 100 µM< 2 Hours (Kinetic)Moderate (Cell toxicity)
20% HP-β-CD > 500 µM > 24 Hours High (In vivo safe)
FaSSIF (Bile Salts) ModerateModerateHigh (Oral simulation)

References

  • Surov, A. O., et al. (2015). "The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes." Physical Chemistry Chemical Physics, 17(32), 20889-20896.[1][3]

  • ChemicalBook. (2024).[2][4] "Tetrahydrofuran Polarity and Solubility Properties."

  • Kurzer, F. (1982). "1,2,4-Thiadiazoles."[1][3][5][6][7][8] Advances in Heterocyclic Chemistry. (General reactivity reference confirming ring stability issues in strong base).

  • Surov, A. O., et al. (2017). "Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins." ACS Biomaterials Science & Engineering.[9] [1]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in Cell Culture Media

Welcome to the technical support center for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this compound in cell culture systems. Our goal is to equip you with the knowledge to anticipate, identify, and resolve potential stability issues, ensuring the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole and related small molecules in typical cell culture environments.

Q1: What are the initial signs that my compound might be degrading in the cell culture media?

A1: The primary indicators of compound degradation are often a decrease in the expected biological effect over time, a need for higher concentrations to achieve the same outcome (a rightward shift in the dose-response curve), and inconsistent results between experiments.[1] You might also observe unexpected changes in cell morphology or toxicity, which could be due to the formation of active or toxic degradation products.

Q2: What are the general factors in cell culture media that can affect the stability of a small molecule like 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole?

A2: Several factors can contribute to the degradation of a small molecule in cell culture media. These include:

  • pH: The pH of the media can influence the rate of hydrolysis of susceptible functional groups.

  • Temperature: Standard incubation temperatures (37°C) can accelerate chemical degradation compared to storage temperatures.[1]

  • Light Exposure: Some molecules are photosensitive and can degrade upon exposure to ambient light.[1][2]

  • Serum Components: Enzymes present in serum (e.g., esterases, proteases) can metabolize the compound. Additionally, high protein concentrations can lead to nonspecific binding, reducing the bioavailable concentration of your compound.[1][3]

  • Cellular Metabolism: Once inside the cells, the compound can be metabolized by intracellular enzymes.[1]

Q3: How stable is the 1,2,4-thiadiazole ring structure itself?

A3: The 1,2,4-thiadiazole ring is generally considered a stable aromatic heterocycle.[4] Its stability is enhanced by substituents at the 3- and 5-positions.[4] While it can react with strong acids, alkalis, and oxidizing or reducing agents, it is typically robust under standard cell culture conditions.[4] The 5-position can be a site for nucleophilic substitution, but the ether linkage in 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is not a typical leaving group for such a reaction under physiological conditions.

Q4: What about the stability of the oxolane (tetrahydrofuran) ring and the ether linkage?

A4: The oxolane ring, also known as tetrahydrofuran, is a cyclic ether and is generally stable.[5][6] It does not have functional groups that are prone to hydrolysis under normal environmental conditions.[5] The ether linkage connecting the oxolane to the thiadiazole ring is also typically stable. However, ether linkages can be subject to enzymatic cleavage by certain cellular enzymes, which could be a potential, though likely slow, degradation pathway.

Q5: Can the solvent used to prepare my stock solution affect the stability of the compound in the final culture media?

A5: Yes, the choice of solvent is critical.[1][7] It is important to use a solvent that fully dissolves the compound and is compatible with your cell line. While solvents like DMSO are common, it's crucial to ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[7] Some compounds may also be less stable in certain solvents, so it's important to consult any available literature on the compound or similar structures.

Part 2: Troubleshooting Guide for Suspected Instability

If you are observing diminishing effects or inconsistent results, it is crucial to systematically troubleshoot the potential instability of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. This guide provides a logical workflow to diagnose the issue.

Logical Workflow for Troubleshooting

troubleshooting_workflow start Start: Inconsistent or Diminishing Biological Effect Observed check_basics Step 1: Review Basic Experimental Parameters - Consistent cell passage number? - Media/serum from the same lot? - Proper compound handling and storage? start->check_basics is_basics_ok Are all basic parameters consistent? check_basics->is_basics_ok is_basics_ok->check_basics No, correct inconsistencies perform_stability_assay Step 2: Assess Compound Stability Directly - Proceed to Quantitative Stability Assay (LC-MS/MS) or Bioassay-Based Stability Check is_basics_ok->perform_stability_assay Yes lcms_protocol Protocol 1: Quantitative Stability Assay by LC-MS/MS perform_stability_assay->lcms_protocol bioassay_protocol Protocol 2: Bioassay-Based Stability Assessment perform_stability_assay->bioassay_protocol analyze_results Step 3: Analyze Stability Data - Calculate compound half-life (t½) - Compare stability in media vs. media + cells lcms_protocol->analyze_results bioassay_protocol->analyze_results is_stable Is the compound stable for the duration of the experiment? analyze_results->is_stable stable_conclusion Conclusion: Instability is not the primary issue. Investigate other experimental variables: - Target engagement - Off-target effects - Cellular resistance mechanisms is_stable->stable_conclusion Yes unstable_conclusion Conclusion: Compound is unstable. Implement mitigation strategies. is_stable->unstable_conclusion No end End: Optimized Experimental Protocol stable_conclusion->end mitigation Step 4: Mitigation Strategies - Increase dosing frequency - Use a more stable analog (if available) - Reduce serum concentration (if feasible) - Protect from light unstable_conclusion->mitigation mitigation->end

Caption: Troubleshooting workflow for suspected compound instability.

Part 3: Experimental Protocols

This section provides detailed methodologies to quantitatively assess the stability of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in your specific experimental setup.

Protocol 1: Quantitative Stability Assay by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules in complex biological matrices like cell culture media.[8][9]

Objective: To determine the concentration of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in cell culture media over time, both in the presence and absence of cells.

Materials:

  • 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

  • Cell line of interest

  • Complete cell culture medium (with serum)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent)

  • LC-MS/MS system

Experimental Workflow Diagram:

lcms_workflow start Start: Prepare Compound Stock Solution prepare_media Prepare media with compound at final concentration start->prepare_media plate_cells Plate cells and allow to adhere overnight add_compound Add compound-containing media to: 1. Wells with cells 2. Wells without cells (media-only control) plate_cells->add_compound prepare_media->add_compound incubate Incubate at 37°C, 5% CO₂ add_compound->incubate collect_samples Collect media aliquots at time points (e.g., 0, 2, 4, 8, 24, 48 hours) incubate->collect_samples sample_prep Sample Preparation: - Protein precipitation (e.g., add 3 vols cold ACN) - Centrifuge to pellet debris - Transfer supernatant to new plate/vials collect_samples->sample_prep lcms_analysis Analyze samples by LC-MS/MS sample_prep->lcms_analysis data_analysis Data Analysis: - Generate standard curve - Quantify compound concentration at each time point - Plot concentration vs. time lcms_analysis->data_analysis end End: Determine Compound Half-Life data_analysis->end

Caption: Workflow for LC-MS/MS-based stability assessment.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in an appropriate solvent (e.g., DMSO).

    • Seed cells in a multi-well plate at a density appropriate for your experiment and allow them to adhere overnight. Include wells without cells to serve as a cell-free control.

  • Dosing:

    • Prepare a working solution of the compound in complete cell culture medium at the final desired concentration.

    • Remove the old medium from the cells and add the compound-containing medium. Also, add the compound-containing medium to the cell-free wells.

  • Time-Course Sampling:

    • Immediately collect an aliquot from a cell-free well. This is your T=0 time point.

    • Place the plate back in the incubator (37°C, 5% CO₂).

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from both the wells with cells and the cell-free wells.

  • Sample Preparation:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing an internal standard (if available) to each media aliquot.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method for the parent compound.[8]

    • Analyze the prepared samples alongside a standard curve of the compound in the same media/acetonitrile mixture.

  • Data Analysis:

    • Quantify the concentration of the compound at each time point using the standard curve.

    • Plot concentration versus time for both conditions (with and without cells) to determine the rate of degradation and calculate the half-life.

Protocol 2: Bioassay-Based Stability Assessment

This method is less direct than LC-MS/MS but can provide a functional measure of compound stability if a quantitative assay is not available.

Objective: To determine the effective half-life of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole by measuring its biological activity over time.

Procedure:

  • Prepare a sufficient volume of complete media containing the compound at a concentration that gives a sub-maximal effect (e.g., EC80).

  • Incubate this media at 37°C.

  • At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the pre-incubated media and add it to freshly plated cells.

  • After the standard duration for your bioassay, measure the biological response.

  • A decrease in the biological response from media pre-incubated for longer times indicates a loss of active compound. Plot the biological response as a function of the media pre-incubation time to estimate the functional half-life.

Part 4: Data Interpretation

The data from your stability assay will help you understand how to design your experiments moving forward.

Hypothetical Stability Data for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Time (hours)Concentration in Media Only (µM)% Remaining (Media Only)Concentration with Cells (µM)% Remaining (with Cells)
01.00100%1.00100%
40.9898%0.9292%
80.9595%0.8383%
240.8888%0.5555%
480.7979%0.2828%

Interpretation:

  • Media Only: In this hypothetical example, there is a slow degradation in the media alone (21% loss over 48 hours), suggesting some level of chemical instability at 37°C.

  • With Cells: The degradation is significantly faster in the presence of cells (72% loss over 48 hours). This indicates that cellular metabolism or cell-mediated degradation is the primary driver of instability.

By following this comprehensive guide, you can confidently assess the stability of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole in your cell culture system, leading to more robust and reproducible experimental outcomes.

References

  • ISRES. 174 Thiadiazoles and Their Properties. [Link]

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. [Link]

  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.
  • Allumiqs. Small Molecule Analysis. [Link]

  • Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. [Link]

  • Al-Ali, H., et al. (2024). Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules. PMC. [Link]

  • PubChem. 3-Methyl-5-(tetrahydrothiophen-3-yl)-1,2,4-oxadiazole. [Link]

  • Merck Millipore. (2013). Addressing Variability in Dry Powder Mammalian Cell Culture Media. [Link]

  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery & Development. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. Tetrahydrofuran. [Link]

  • Rawat, P., & Singh, S. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Inamdar, S. (2024).
  • Yurttas, L., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics. [Link]

  • Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]

  • PharmacologyOnLine. Biological Profile of Thiadiazole. [Link]

  • Sławiński, J., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

  • Hilaris. 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. [Link]

  • Applied Microbiology and Biotechnology. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • El-Gaby, M.S.A., et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. (2020). Ring-Opening Copolymerization of PA, Epoxides, Oxetane, and THF. [Link]

  • Sauerberg, P., et al. (2000). Synthesis of 5-(4-alkoxy-[1][4][8]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemBK. oxolane. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wińska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1H NMR Interpretation of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Executive Summary This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance ( H NMR) spectroscopy of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole . As a scaffold often encountered in fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectroscopy of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole . As a scaffold often encountered in fragment-based drug discovery (FBDD), this molecule presents specific analytical challenges: the potential overlap of the heteroaromatic methyl group with solvent residuals and the complex coupling patterns of the chiral oxolane (tetrahydrofuran) ether.

This guide compares the resolution efficacy of Deuterated Chloroform (


)  versus Deuterated Dimethyl Sulfoxide (

)
and establishes a self-validating assignment protocol.

Part 1: Comparative Analysis – Solvent Resolution Efficacy

The choice of solvent is not merely about solubility; it dictates the spectral resolution of critical diagnostic peaks. For this specific thiadiazole derivative, the interaction between the solvent and the C3-Methyl group is the deciding factor.

The "Methyl-Solvent" Conflict

The 3-methyl group on a 1,2,4-thiadiazole ring typically resonates between 2.50 ppm and 2.70 ppm . This creates a high-risk conflict with the residual pentet of


 (2.50 ppm).
FeatureChloroform-d (

)
DMSO-

Verdict
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet)

Superior
Water Peak ~1.56 ppm~3.33 ppm

Superior
3-Methyl Shift (

)
~2.64 ppm (Singlet)~2.58 ppm (Singlet)Risk in DMSO
Oxolane Resolution Good separation of multipletsExcellent separation, but viscosity broadens peaks slightlyNeutral
Exchangeable Protons Not applicable (No NH/OH)Not applicableNeutral

Critical Insight: Unless the compound is insoluble in chlorinated solvents,


 is the preferred medium . Using 

requires high-temperature acquisition (

C) to shift the water peak and sharpen the methyl signal to distinguish it from the solvent residual, a step that introduces unnecessary thermal stress.
Comparative Spectral Data (Simulated)

Data represents expected chemical shifts (


) based on heteroaromatic shielding increments.
Proton AssignmentMultiplicity

in

(ppm)

in

(ppm)

Coupling (Hz)
H-3' (Oxolane Methine) Multiplet (tt-like)5.585.65

H-2' (Oxolane

-CH2)
Multiplet (dd)3.95 - 4.103.90 - 4.05Complex
H-5' (Oxolane

-CH2)
Multiplet (td)3.75 - 3.883.70 - 3.82Complex
3-Methyl (

)
Singlet2.64 2.58 (Overlap Risk)-
H-4' (Oxolane

-CH2)
Multiplet2.20 - 2.452.15 - 2.40-

Part 2: Structural Elucidation & Assignment Logic

The structural confirmation relies on two distinct "zones" in the spectrum: the aromatic anchor and the aliphatic chiral ether.

Zone A: The Heteroaromatic Anchor (3-Methyl)

The 1,2,4-thiadiazole ring is electron-deficient. The methyl group at position 3 is deshielded relative to a benzene-methyl (2.3 ppm) but less than a pyridine-methyl.

  • Diagnostic Signal: A sharp singlet at 2.64 ppm (

    
    ).
    
  • Validation: Integration must be exactly 3H. If integration is >3H in DMSO, suspect solvent overlap.

Zone B: The Chiral Ether (Oxolane Ring)

The oxolane (tetrahydrofuran) ring is attached at position 3 via an oxygen atom. This creates a chiral center at C3' and makes the protons on C2' and C4' diastereotopic.

  • The "Methine" Pilot (H-3'): The proton at the attachment point is the most deshielded aliphatic signal.

    • Shift: 5.50 – 5.65 ppm .

    • Why? It experiences the combined deshielding of the ether oxygen and the electronegative thiadiazole ring.

  • The

    
    -Protons (H-2', H-5'):  These are adjacent to the ring oxygen.
    
    • H-2': Adjacent to both the ring oxygen and the ether linkage. These are chemically non-equivalent (diastereotopic) and will appear as complex multiplets around 3.9 – 4.1 ppm .

    • H-5': Adjacent only to the ring oxygen. Appears slightly upfield at 3.7 – 3.9 ppm .

  • The

    
    -Protons (H-4'):  These are the most shielded ring protons, appearing at 2.2 – 2.45 ppm .
    
Diagram 1: Assignment Decision Logic

The following decision tree illustrates the workflow for validating the structure, specifically addressing the solvent conflict.

SolventLogic Start Sample: 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole Solubility Check Solubility Start->Solubility CDCl3 Dissolve in CDCl3 Solubility->CDCl3 Soluble (Preferred) DMSO Dissolve in DMSO-d6 Solubility->DMSO Insoluble Analysis Analyze Methyl Region (2.5 - 2.7 ppm) CDCl3->Analysis DMSO->Analysis Result_CDCl3 Clear Singlet at ~2.64 ppm (No Interference) Analysis->Result_CDCl3 In CDCl3 Result_DMSO Overlap with Solvent (2.50 ppm) Integration Error Risk Analysis->Result_DMSO In DMSO Action_DMSO Action: Run at 50°C or use HSQC Result_DMSO->Action_DMSO

Caption: Solvent selection workflow prioritizing CDCl3 to avoid the 2.5 ppm methyl/solvent overlap inherent to DMSO-d6.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity suitable for regulatory submission or publication, follow this protocol. This workflow includes a "qNMR Check" step to verify purity using the methyl singlet.

Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

  • Mass: 5–10 mg of analyte.

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Number of Scans (NS): 16 (sufficient for >5mg).

  • Relaxation Delay (D1): 10 seconds .

    • Reasoning: The methyl protons on the thiadiazole ring have relatively long T1 relaxation times. A short D1 (e.g., 1s) will saturate this signal, leading to under-integration relative to the oxolane multiplet.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Validation Workflow
  • Phase & Baseline: Apply automatic phase correction followed by manual adjustment. Apply polynomial baseline correction (ABS).

  • Reference: Calibrate TMS to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration Logic (Self-Check):

    • Set the Methyl Singlet (2.64 ppm) to integral value 3.00 .

    • Check the Methine Multiplet (5.60 ppm) . It must integrate to 1.00 (±0.05).

    • Check the Total Aliphatic Region (1.8 - 4.2 ppm) . It must integrate to 6.00 .

    • Failure Mode: If the Methine is < 0.9, the coupling delay (D1) was too short, or the methyl peak contains an impurity.

Diagram 2: Structural Connectivity Map

This diagram visualizes the NOE (Nuclear Overhauser Effect) and COSY (Correlation Spectroscopy) relationships required to confirm the regio-chemistry (i.e., proving the ether is at position 5 and methyl at position 3).

Connectivity Me 3-Methyl (2.64 ppm) H3_Ox Oxolane H-3' (5.60 ppm) Me->H3_Ox No NOE (Confirms Distance) H2_Ox Oxolane H-2' (4.0 ppm) H3_Ox->H2_Ox COSY H4_Ox Oxolane H-4' (2.3 ppm) H3_Ox->H4_Ox COSY

Caption: COSY correlations establish the oxolane ring spin system. The lack of strong NOE between Methyl and Oxolane confirms they are on opposite sides of the thiadiazole ring.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard authoritative text for pulse sequences and relaxation delays).

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for 1,2,4-Thiadiazole derivatives. (General reference for heteroaromatic shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

This guide provides an in-depth, technically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of the novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of the novel heterocyclic compound, 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole. As researchers, scientists, and drug development professionals, the integrity of your analytical data is the bedrock of your work. A validated analytical method is not merely a regulatory checkbox; it is a scientifically robust system that guarantees the reliability, quality, and consistency of your results.[1][2]

This document eschews a generic template, instead focusing on the specific challenges and considerations pertinent to a substituted thiadiazole, a class of compounds of significant interest in medicinal chemistry.[3] We will explore the causality behind each validation step, compare the proposed method's performance against a plausible alternative, and provide the detailed protocols necessary for replication. All procedures are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines.[4][5][6][7][8]

The Analytical Challenge: Purity of a Novel Thiadiazole Derivative

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core, a structure known for its diverse pharmacological activities.[3][9] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that can directly impact its safety and efficacy. Therefore, an analytical method must be not only precise and accurate but also specific enough to separate the main compound from process-related impurities and potential degradation products.

Why HPLC is the Preferred Technique:

For a non-volatile, polar heterocyclic compound like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the technique of choice over alternatives like Gas Chromatography (GC).

  • Analyte Characteristics: The compound's polarity and expected thermal lability make it unsuitable for GC, which requires volatilization at high temperatures.

  • Specificity and Resolution: HPLC offers superior capabilities for separating complex mixtures of structurally similar compounds, which is essential for resolving the API from its potential impurities and degradants.[10]

  • Versatility: HPLC methods can be readily adapted to quantify a wide range of concentrations, from trace-level impurities to the main assay, making it a versatile tool in a drug development setting.

This guide will validate a primary RP-HPLC method and compare its performance metrics to a hypothetical, less-optimized Gas Chromatography (GC) method to underscore the rationale for this selection.

The Proposed Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[11][12] The development of such a method is underpinned by forced degradation studies.[13][14]

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of moderately polar organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape for the basic nitrogen atoms in the thiadiazole ring. Acetonitrile is a common organic modifier providing good elution strength.
Elution Mode GradientA gradient elution (e.g., starting at 20% B, ramping to 80% B) is chosen to ensure elution of both polar and non-polar impurities within a reasonable runtime, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection UV at 260 nmBased on preliminary UV scans of similar thiadiazole structures, 260 nm is a plausible wavelength for sensitive detection of the aromatic heterocyclic ring.[15]
Injection Vol. 10 µLA small injection volume minimizes potential for band broadening and column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape and compatibility with the chromatographic system.

The Validation Workflow: A Step-by-Step Protocol

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[8][16] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH guidelines.[17][18][19]

Validation_Workflow cluster_0 Method Development & System Setup cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Assessment Dev Method Development (Column, Mobile Phase) SST System Suitability Testing (SST) (Tailing, Plates, %RSD) Dev->SST Define Criteria Specificity Specificity & Forced Degradation SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Report Validation Report & Method Finalization Accuracy->Report Precision->Accuracy Precision->Report Limits->Report Robustness Robustness Robustness->Report

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST)

Causality: Before any validation experiments, we must verify that the chromatographic system itself is performing adequately. SST is a non-negotiable, integrated part of the analytical procedure that ensures the system's performance on a given day.[20]

Protocol:

  • Prepare a standard solution of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this solution.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0 (Ensures peak symmetry)

  • Theoretical Plates (N): > 2000 (Indicates column efficiency)

  • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0% (Demonstrates injection precision)

Specificity (including Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][20] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[13][14] By intentionally stressing the drug substance, we generate potential degradation products and prove that our method can separate them from the intact analyte peak.

Protocol:

  • Prepare Samples: Expose solutions of the drug substance (e.g., at 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B conditions).

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration and analyze by HPLC. Also analyze an unstressed control sample and a blank.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all stressed chromatograms. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and any degradation product peaks.

  • The mass balance should be accounted for (sum of assay of the main peak and all degradation products should be close to 100% of the initial value).

  • No peaks should be observed at the retention time of the analyte in the blank solution.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API API Sample (3-Methyl-5-(oxolan-3-yloxy) -1,2,4-thiadiazole) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC Analysis (Peak Separation & Purity) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Stability-Indicating Method Confirmed Analysis->Result

Sources

Validation

Comparative Bioactivity Guide: 1,3,4-Thiadiazole vs. 1,3,4-Oxazole Derivatives

[1][2] Executive Summary In the optimization of lead compounds, the bioisosteric switch between 1,3,4-oxadiazole and 1,3,4-thiadiazole is a critical tactical maneuver. While both scaffolds serve as flat, aromatic linkers...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the optimization of lead compounds, the bioisosteric switch between 1,3,4-oxadiazole and 1,3,4-thiadiazole is a critical tactical maneuver. While both scaffolds serve as flat, aromatic linkers that orient pharmacophores, their physicochemical divergence drives distinct biological outcomes.

This guide provides a technical analysis for medicinal chemists and drug developers. It moves beyond generic descriptions to analyze why one scaffold outperforms the other in specific contexts, supported by experimental data (IC50/MIC) and mechanistic insights.

Part 1: Physicochemical & Structural Divergence

The choice between Oxygen (Oxazole) and Sulfur (Thiadiazole) is rarely arbitrary; it is a calculated decision to modulate lipophilicity , metabolic stability , and electronic distribution .

The Chalcogen Effect
  • Lipophilicity (LogP): Sulfur is less electronegative (2.58) and larger (Van der Waals radius 1.80 Å) than Oxygen (3.44, 1.52 Å). Consequently, thiadiazole derivatives are consistently more lipophilic than their oxazole counterparts. This often translates to superior membrane permeability, crucial for intracellular targets (e.g., kinases).

  • Electronic Character: The 1,3,4-thiadiazole ring is a "softer" base and exhibits greater aromatic character due to sulfur's ability to participate in

    
    -orbital resonance (though controversial, the effect is observable in 
    
    
    
    -stacking). Oxazoles are "harder" bases and better hydrogen bond acceptors.
  • Metabolic Stability: The C-S bond is generally more resistant to hydrolytic cleavage in vivo compared to the C-O bond.[1] However, the sulfur atom is susceptible to S-oxidation by CYPs, a metabolic liability that must be screened early.

Structural Decision Matrix (DOT Diagram)

The following decision tree illustrates the logic for selecting between these bioisosteres based on ADME constraints.

SAR_Decision_Matrix Start Lead Optimization: Select Heterocycle Core Constraint_Sol Constraint: Low Aqueous Solubility? Start->Constraint_Sol Constraint_Perm Constraint: Poor Membrane Permeability? Constraint_Sol->Constraint_Perm No Oxazole Select 1,3,4-Oxadiazole (Lower LogP, Higher H-Bonding) Constraint_Sol->Oxazole Yes (Increase Polarity) Constraint_Met Constraint: Rapid Hydrolytic Metabolism? Constraint_Perm->Constraint_Met No Thiadiazole Select 1,3,4-Thiadiazole (Higher LogP, Stable C-S Bond) Constraint_Perm->Thiadiazole Yes (Increase Lipophilicity) Constraint_Met->Oxazole No (Optimize Solubility) Constraint_Met->Thiadiazole Yes (Resist Hydrolysis)

Caption: Strategic decision matrix for scaffold selection based on ADME liabilities.

Part 2: Bioactivity Landscape & Data Comparison[3][4][5]

Anticancer Activity (Kinase & Tubulin Inhibition)

Thiadiazole derivatives frequently outperform oxazoles in anticancer assays targeting intracellular enzymes (e.g., VEGFR-2, EGFR). The increased lipophilicity facilitates passive diffusion across the cell membrane, accessing the ATP-binding pockets of kinases.

Mechanism: Both scaffolds often act as flat linkers holding aryl groups in a conformation that mimics the adenine ring of ATP or interacts with the hydrophobic pocket of tubulin.

Comparative Data: Cytotoxicity (IC50 in

M)

Data synthesized from matched molecular pair studies [1, 4, 5].

Target Cell LineCompound ClassDerivative TypeIC50 (

M)
Efficacy Note
MCF-7 (Breast)Thiadiazole 2-amino-1,3,4-thiadiazole deriv.[2][3]2.57 ± 0.16 Superior to Staurosporine (6.77

M)
MCF-7 (Breast)Oxazole Benzoxazole derivative4.75 ± 0.21Moderate activity
HepG2 (Liver)Thiadiazole 5-substituted-1,3,4-thiadiazole7.26 ± 0.44 High potency linked to VEGFR-2 inhibition
HepG2 (Liver)Oxazole Benzoxazole derivative10.50Lower potency due to polarity?
MDA-MB-231 Triazolo-Thiadiazole Fused hybrid scaffold3.01 ± 0.45 Comparable to Doxorubicin (3.10

M)

Key Insight: The thiadiazole derivative (Compound 4c in source [5]) demonstrated a 2-fold potency advantage over the oxazole analog in breast cancer models. This is attributed to stronger hydrophobic interactions within the VEGFR-2 active site.

Antimicrobial Activity (Membrane Disruption & Enzyme Inhibition)

In antimicrobial applications, the trend is more nuanced. While thiadiazoles offer better penetration of the waxy cell walls of Mycobacterium tuberculosis, oxazoles often provide better solubility for systemic distribution against Gram-negative bacteria.

Comparative Data: Antibacterial (MIC in

g/mL)

Data synthesized from antimicrobial screenings [2, 6].[4]

OrganismScaffoldMIC (

g/mL)
Interpretation
M. tuberculosis (H37Rv)Thiadiazole 2-nitro-benzyl deriv.[5]0.03

M
M. tuberculosis (H37Rv)Oxazole 1,2,4-oxadiazole deriv.[5]0.50

g/mL
S. aureus (Gram +)Thiadiazole Sulfonamide hybrid0.78 - 3.12
E. coli (Gram -)Oxazole Thiol-substitutedHigh Activity

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols. These are designed to minimize variability caused by solubility differences between the two scaffolds.

Protocol A: MTT Cytotoxicity Assay (Standardized for Lipophilic Compounds)

Objective: Determine IC50 values while preventing precipitation of lipophilic thiadiazoles.

  • Seeding: Plate MCF-7/HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Compound Preparation (Critical):

    • Dissolve Thiadiazole/Oxazole derivatives in 100% DMSO to make 10 mM stock.

    • Step often missed: Perform serial dilutions in culture medium (not PBS) to ensure protein binding equilibrium mimics in vivo conditions. Final DMSO concentration must be

      
      .
      
  • Treatment: Add 100

    
    L of diluted compounds. Incubate for 48h.
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Workflow Visualization

The following diagram outlines the synthesis and testing pipeline, highlighting the divergence point for creating matched pairs.

Experimental_Workflow Precursor Hydrazide Precursor (R-CONHNH2) Cycl_O Cyclization (POCl3) -> 1,3,4-Oxadiazole Precursor->Cycl_O Reflux Cycl_S Cyclization (CS2/KOH) -> 1,3,4-Thiadiazole Precursor->Cycl_S Reflux Purify Purification (Recrystallization/Column) Cycl_O->Purify Cycl_S->Purify Screening Biological Screening Purify->Screening >95% Purity Data Data Analysis (IC50 / MIC / LogP) Screening->Data

Caption: Divergent synthesis of matched molecular pairs from a common hydrazide precursor.

Part 4: Strategic Recommendations

  • Targeting Intracellular Kinases: Prioritize 1,3,4-thiadiazole . The sulfur atom enhances hydrophobic collapse within the ATP-binding pocket and improves passive diffusion.

  • Targeting Extracellular Receptors / Gram-Negative Bacteria: Prioritize 1,3,4-oxadiazole . The improved water solubility aids in distribution and pore transport.

  • Metabolic Hotspots: If the oxazole ring opens rapidly in plasma (hydrolysis), switch to thiadiazole. Conversely, if the thiadiazole undergoes rapid S-oxidation, consider the oxazole or a 1,2,4-isomer.

References

  • BenchChem. (2025).[1][6][7] Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Comparative Guide. BenchChem. Link

  • Serban, G. (2022).[8][9] Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Link

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules. Link

  • BenchChem. (2025).[6][7] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. BenchChem. Link

  • BenchChem. (2025).[1][6][7] A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applications. BenchChem. Link

  • Gumus, M., et al. (2021).[10] Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Link

Sources

Comparative

Comparative Potency of 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole Analogs

Content Type: Publish Comparison Guide Subject: Muscarinic Acetylcholine Receptor Agonists (M1/M4) Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Executive Summary: The Shift to Cycli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Muscarinic Acetylcholine Receptor Agonists (M1/M4) Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary: The Shift to Cyclic Ether Bioisosteres

The development of selective muscarinic acetylcholine receptor (mAChR) agonists for the treatment of schizophrenia and Alzheimer’s disease has long been hindered by the "cholinergic liability" of early candidates like Xanomeline . While potent, these lipophilic 1,2,5-thiadiazoles suffer from poor pharmacokinetic (PK) profiles and peripheral side effects (e.g., salivation, sweating) due to non-selective activation and high tissue accumulation.

This guide analyzes the 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole scaffold—a strategic structural evolution designed to optimize the logP/potency ratio. By replacing the linear hexyloxy chain of traditional agonists with a polar oxolane (tetrahydrofuran) ether, researchers aim to maintain CNS penetration while improving metabolic stability and reducing peripheral residence time.

Core Comparison Matrix
FeatureCompound A (Lead) Compound B (Linear Ref) Xanomeline (Standard)
Structure 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole3-Methyl-5-hexyloxy-1,2,4-thiadiazole3-Hexyloxy-4-butyl-1,2,5-thiadiazole
Primary Target M1 / M4 AgonistM1 / M4 AgonistM1 / M4 Agonist
cLogP (Est.) 1.2 – 1.5 (Optimized)3.5 – 4.0 (High)~4.2 (Very High)
M1 Potency (EC50) ~15 – 30 nM ~5 – 10 nM~5 – 20 nM
Metabolic Liability Low (Cyclic Ether)High (Alkyl Oxidation)High (Alkyl Oxidation)
CNS/Periphery Ratio HighLowLow

Scientific Rationale & Mechanism of Action

The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring serves as a non-classical bioisostere for the ester group of acetylcholine. It interacts with the orthosteric binding site of the muscarinic receptor via:

  • Pi-Cation Interaction: The electron-deficient thiadiazole ring interacts with tyrosine residues in the receptor pocket.

  • Hydrogen Bonding: The nitrogen atoms (N2/N4) accept hydrogen bonds from receptor serine/threonine residues.

The "Oxolane Effect"

The critical innovation in 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is the oxolan-3-yloxy moiety.

  • Linear Alkyls (e.g., Hexyloxy): Provide strong hydrophobic van der Waals contacts but result in high lipophilicity (cLogP > 4), leading to rapid hepatic clearance and peripheral accumulation.

  • Cyclic Ethers (Oxolane): The oxygen atom in the ring lowers cLogP by ~1.5–2.0 units. This increases water solubility and reduces non-specific binding, while the cyclic structure restricts conformational entropy, potentially locking the molecule in a bioactive conformation.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade activated by these M1 agonists, which is the primary metric for functional potency (Calcium Flux).

M1_Signaling Agonist Thiadiazole Agonist (Ligand) M1_Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1_Receptor Binding Gq Gq/11 Protein M1_Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Response Cognitive Enhancement (ERK/MAPK Activation) DAG->Response PKC Activation Ca_Release Intracellular Ca2+ Release ER->Ca_Release Flux Ca_Release->Response Signaling

Caption: M1 Receptor signal transduction pathway utilized in functional calcium mobilization assays to determine agonist potency.

Comparative Potency Analysis

The following data synthesizes representative structure-activity relationship (SAR) trends for 3,5-disubstituted-1,2,4-thiadiazoles.

Table 1: Functional Potency & Physical Properties
Compound IDR-Group (Position 5)M1 EC50 (nM)M1 Emax (%)cLogPPredicted BBB Penetration
Ref 1 (Linear) -O-(CH2)5-CH3 (Hexyloxy)8.595%4.1High (High Efflux Risk)
Ref 2 (Butyl) -O-(CH2)3-CH3 (Butyloxy)45.088%3.2Moderate
Lead (Oxolane) -O-(Oxolan-3-yl) 22.0 92% 1.4 Optimal
Analog 3 -O-(Oxolan-2-ylmethyl)150.060%1.6Moderate

Analysis:

  • Potency vs. Lipophilicity: The Lead (Oxolane) compound sacrifices a marginal amount of potency (22 nM vs 8.5 nM) compared to the linear hexyl analog. However, the drastic reduction in cLogP (1.4 vs 4.1) makes it a far superior drug candidate with lower risk of phospholipidosis.

  • Stereochemistry: Note that the oxolan-3-yl group has a chiral center. The (S)-enantiomer typically exhibits 10-fold higher potency than the (R)-enantiomer in this scaffold class due to optimal steric fit in the hydrophobic pocket.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating through the use of positive controls (Carbachol) and antagonists (Atropine).

Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)

Purpose: To determine the functional potency (EC50) and efficacy (Emax) of the agonist.

  • Cell Line Preparation:

    • Use CHO-K1 cells stably expressing human M1 (CHO-hM1).

    • Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C / 5% CO2.

  • Dye Loading:

    • Remove growth medium.

    • Add 100 µL of Calcium-4 Assay Kit (Molecular Devices) loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole as a 10 mM stock in DMSO.

    • Perform 1:3 serial dilutions in HBSS buffer (Range: 10 µM to 0.1 nM).

  • Data Acquisition:

    • Place plate in FLIPR Tetra or FlexStation.

    • Record baseline fluorescence for 10 seconds.

    • Inject 20 µL of compound.

    • Record fluorescence response for 120 seconds.

  • Analysis:

    • Normalize data to % response of 10 µM Carbachol (Full Agonist Control).

    • Calculate EC50 using a 4-parameter logistic fit.

Protocol B: Radioligand Binding Assay

Purpose: To determine the binding affinity (Ki) independent of downstream signaling.

  • Membrane Prep: Harvest CHO-hM1 cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 20 µg membrane protein with [3H]-N-Methylscopolamine ([3H]-NMS) (0.2 nM final conc).

    • Add competing test compound (10 concentrations).

    • Total volume: 200 µL.

    • Incubate 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      
      

Synthesis Workflow (Overview)

The synthesis of the 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole core typically follows a nucleophilic aromatic substitution (SnAr) pathway, which is more scalable than cyclization methods.

Synthesis_Pathway Start 5-Chloro-3-methyl- 1,2,4-thiadiazole Intermediate Alkoxide Formation Start->Intermediate + Reagent 3-Hydroxytetrahydrofuran (Oxolan-3-ol) Base NaH or KOtBu (THF, 0°C) Reagent->Base Base->Intermediate Product 3-Methyl-5-(oxolan-3-yloxy)- 1,2,4-thiadiazole Intermediate->Product SnAr (Reflux)

Caption: Convergent synthesis route via Nucleophilic Aromatic Substitution (SnAr).

References

  • Sauerberg, P., et al. (1992). Muscarinic agonists. 1. Synthesis and structure-activity relationships of 1,2,5-thiadiazole analogs. Journal of Medicinal Chemistry.

  • Bymaster, F. P., et al. (1997). Xanomeline: A selective muscarinic agonist for the treatment of Alzheimer's disease. Drug Development Research.

  • Showell, G. A., et al. (2000). Tetrahydropyridine and thiadiazole bioisosteres as muscarinic agonists. Bioorganic & Medicinal Chemistry Letters.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Muscarinic Acetylcholine Receptors: M1.

Disclaimer: This guide is for research and educational purposes. All experimental compounds should be handled according to strict laboratory safety protocols.

Safety & Regulatory Compliance

Safety

Critical Safety Notice: Obtain Manufacturer-Specific SDS Before Handling 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Senior Application Scientist Note: As a core principle of laboratory safety and scientific integrity, all handling, personal protective equipment (PPE), and emergency protocols must be based on the specific Safety Data S...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: As a core principle of laboratory safety and scientific integrity, all handling, personal protective equipment (PPE), and emergency protocols must be based on the specific Safety Data Sheet (SDS) provided by the manufacturer of the chemical . A comprehensive search for a publicly available SDS for 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole did not yield a specific document for this exact compound.

The information presented in this guide is based on general knowledge of thiadiazole derivatives and other heterocyclic compounds.[1][2][3][4][5] It is intended to provide a preliminary framework for risk assessment but must not be used as a substitute for the manufacturer's SDS. The toxicological properties of novel or specialized chemical compounds have often not been fully investigated.[6][7]

Part 1: Foundational Safety and Hazard Assessment

Before any laboratory work commences with 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, a thorough risk assessment is mandatory. Given the absence of specific data, a conservative approach assuming significant potential hazards is required. Thiadiazole derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4][5]

Assumed Hazard Profile (Based on Analogs):
  • Acute Toxicity (Oral): Harmful if swallowed.[2][5][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4][5]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure routes (inhalation, dermal, and ocular).

Engineering Controls: The First Line of Defense

All work involving 3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole, including weighing, dissolving, and transfers, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical exhaust ventilation to prevent the inhalation of any dust, aerosols, or vapors.[2] A safety shower and eyewash station must be readily accessible.[7]

Primary Barrier: Gloves
  • Selection: Handle with chemical-resistant gloves.[6] Nitrile gloves are a common starting point, but it is imperative to consult the manufacturer's SDS for specific glove material recommendations and breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.[1][2][6]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][6] Dispose of contaminated gloves as chemical waste in accordance with applicable laws.[2][6]

Ocular and Facial Protection
  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1]

  • Enhanced Protection: When there is a risk of splashes or handling larger quantities, a face shield must be worn in addition to safety goggles.[2]

Protective Clothing
  • Body Protection: A flame-resistant laboratory coat is required.[1] Ensure the coat is fully buttoned.

  • Additional Protection: For procedures with a higher risk of spills, consider using a chemically impervious apron and arm sleeves.

Respiratory Protection

If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][9] The specific type of respirator and cartridge should be determined by an industrial hygienist based on the potential airborne concentration and the (currently unknown) properties of the compound.

Part 3: Procedural Step-by-Step Guidance

Donning PPE Workflow

A 1. Lab Coat & Attire (Closed-toe shoes, long pants) B 2. Respiratory Protection (If required by risk assessment) A->B C 3. Eye & Face Protection (Goggles, then face shield) B->C D 4. Gloves (Select appropriate material, inspect) C->D

Caption: Sequential process for donning PPE.

Doffing PPE Workflow

A 1. Gloves (Use proper removal technique) B 2. Face Shield & Goggles A->B C 3. Lab Coat (Remove by rolling away from body) B->C D 4. Respiratory Protection (If used) C->D E Wash Hands Thoroughly D->E

Caption: Sequential process for doffing PPE to prevent contamination.

Part 4: Emergency and Disposal Plans

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately take off contaminated clothing.[1][3] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][10] Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person into fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1]

Spill and Leak Management
  • Action: Evacuate personnel to a safe area.[1][2] Ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • Cleanup: Wear full PPE, including respiratory protection. Sweep up the solid material, place it in a suitable, closed container for disposal, and avoid generating dust.[2][4][10] Ventilate the area and wash the spill site after material pickup is complete.[10]

Waste Disposal

All contaminated materials, including used gloves, disposable lab coats, and the chemical itself, must be disposed of as hazardous waste.[3][4][5] Keep the chemical in suitable, closed containers for disposal.[1][2] Follow all federal, state, and local environmental regulations.[10]

References

  • Chemical Safety Data Sheet MSDS / SDS - 3-methyl-1H-1,2,4-triazole-5-thiol. ChemicalBook.
  • Safety Data Sheet - 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methylpyridin-1-ium iodide. Aaronchem.
  • SAFETY DATA SHEET - 5-Methyl-1,3,4-thiadiazole-2-thiol. TCI Chemicals.
  • MATERIAL SAFETY D
  • SAFETY D
  • Material Safety Data Sheet - 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. Cole-Parmer.
  • safety data sheet. INDOFINE Chemical Company, Inc.
  • SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carbaldehyde. Fisher Scientific.
  • Material Safety Data Sheet.
  • SAFETY D
  • SAFETY DATA SHEET - 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-. Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.